2-Ethyl-2-hexenoic acid
Description
Contextualization within Alpha, Beta-Unsaturated Carboxylic Acids
Alpha, beta-unsaturated carboxylic acids are a significant class of organic compounds that feature a carboxyl group conjugated with a carbon-carbon double bond. This arrangement leads to a delocalization of pi-electrons across the O=C-C=C system, influencing the molecule's electronic properties and reactivity. Compared to their saturated counterparts, these acids exhibit altered acidity and participate in a broader range of chemical reactions.
The ethyl group at the alpha position and the conjugated double bond are critical features that distinguish 2-ethylhex-2-enoic acid from simpler, linear alpha, beta-unsaturated carboxylic acids like crotonic acid. The presence of the ethyl group introduces steric bulk, which can influence its reactivity and potential applications. The general structure of alpha, beta-unsaturated carboxylic acids makes them valuable precursors in organic synthesis, with applications in the production of pharmaceuticals and other fine chemicals. oup.comrsc.org
Historical Development and Early Research Significance
The synthesis of α,β-unsaturated carboxylic acids has a history extending over 130 years. mdpi.com Early methods involved reactions like the aldol (B89426) condensation of aldehydes. For instance, 2-ethyl-hex-2-enal, a precursor to 2-ethylhex-2-enoic acid, is prepared through the alkali-catalyzed aldol condensation of n-butyraldehyde. google.com This enal can then be oxidized to form the corresponding carboxylic acid.
Initial research into compounds of this class was often driven by the need for various industrial chemicals. For example, derivatives of 2-ethylhexanoic acid, a related saturated compound, are widely used in the production of plasticizers, resins, and lubricants. mdpi.comresearchgate.net The study of unsaturated analogs like 2-ethylhex-2-enoic acid has been propelled by interest in their unique chemical properties and potential for creating novel materials and biologically active molecules. ebi.ac.ukresearchgate.net
Isomeric Forms of 2-Ethylhex-2-enoic Acid: (E)- and (Z)-Stereoisomers
Due to the presence of a carbon-carbon double bond, 2-ethylhex-2-enoic acid can exist as two different geometric isomers: (E)-2-ethylhex-2-enoic acid and (Z)-2-ethylhex-2-enoic acid. nih.govnih.gov These are also known as trans and cis isomers, respectively.
The (E)-isomer , often referred to as the trans-isomer, is the more common and stable form. chemicalbook.com In this configuration, the higher priority groups on each carbon of the double bond are on opposite sides. This arrangement minimizes steric hindrance, contributing to its greater stability.
The (Z)-isomer , or cis-isomer, has the higher priority groups on the same side of the double bond. nih.gov This configuration generally results in greater steric strain. A novel polyketide, (Z)-2-ethylhex-2-enedioic acid, was identified from a co-culture of marine-derived fungal strains. grafiati.comscielo.br
The specific isomer can significantly influence the physical and chemical properties of the compound, as well as its biological activity. The predominantly trans form of 2-ethyl-2-hexenoic acid is noted for its specific physical properties. chemicalbook.com
Below is a table summarizing some of the key properties of 2-Ethylhex-2-enoic acid.
| Property | Value |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | (E)-2-ethylhex-2-enoic acid |
| Melting Point | -2 °C (lit.) |
| Boiling Point | 123-126 °C at 12 mm Hg (lit.) |
| Density | 0.95 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.46 (lit.) |
| pKa | 5.00±0.19 (Predicted) |
Data sourced from various chemical databases. nih.govchemicalbook.com
Interdisciplinary Research Landscape and Key Academic Domains
Research on 2-ethylhex-2-enoic acid and related alpha, beta-unsaturated carboxylic acids spans several scientific disciplines, reflecting their versatility and importance.
Organic and Synthetic Chemistry: A primary focus is the development of efficient synthetic routes. This includes iron-catalyzed selective oxidation of α,β-unsaturated aldehydes to produce the corresponding carboxylic acids and biocatalytic reduction methods. oup.comrsc.org The synthesis of various derivatives for use as building blocks in more complex molecules is a key area of investigation.
Industrial and Materials Chemistry: The derivatives of these acids are crucial in industrial applications. For instance, esters of 2-ethylhexanoic acid are used as plasticizers and in the formulation of lubricants and resins. mdpi.comresearchgate.net Research in this area often focuses on optimizing production processes to be more efficient and environmentally friendly ("green chemistry"). mdpi.comresearchgate.net
Biochemistry and Life Sciences: The biological activities of these compounds are of significant interest. Studies have explored the bioactivation of α,β-unsaturated carboxylic acids through processes like acyl glucuronidation, which can impact their interaction with biological molecules. nih.gov Some derivatives have been investigated for their potential as biochemical reagents in life science research. chemsrc.com Furthermore, some have been identified as natural products in various organisms, including fungi and plants, suggesting roles in biological processes. ebi.ac.ukgrafiati.comscielo.br
The interdisciplinary nature of this research highlights the broad scientific and practical importance of 2-ethylhex-2-enoic acid and its chemical relatives.
Properties
CAS No. |
5309-52-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-ethyloct-2-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9(4-2)10(11)12/h8H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
NRVHYRRHQVWXBI-UHFFFAOYSA-N |
Isomeric SMILES |
CCC/C=C(\CC)/C(=O)O |
Canonical SMILES |
CCCC=C(CC)C(=O)O |
Other CAS No. |
5309-52-4 |
Pictograms |
Corrosive |
Synonyms |
2-ethyl-2-hexenoic acid 2-ethyl-2-hexenoic acid, (E)-isomer 2-ethylhexenoic acid 2-ethylhexenoic acid, (E)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Conventional Synthetic Routes
Conventional methods for the synthesis of 2-Ethylhex-2-enoic acid primarily rely on a series of well-established organic reactions, starting from simple aldehydes. These routes include aldol (B89426) condensation, oxidation of precursor aldehydes, and dehydration of hydroxy-acid precursors.
Aldol Condensation-Based Syntheses
The carbon backbone of 2-Ethylhex-2-enoic acid is typically constructed via an aldol condensation reaction. While the user prompt mentions propionaldehyde (B47417) and acetaldehyde, the predominant industrial route involves the self-condensation of n-butyraldehyde. researchgate.netgoogle.com This process yields the key intermediate, 2-ethyl-2-hexenal (B1232207).
The reaction proceeds through the formation of an enolate from one molecule of n-butyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of n-butyraldehyde. The resulting aldol addition product, 2-ethyl-3-hydroxyhexanal, readily undergoes dehydration under the reaction conditions to form the more stable α,β-unsaturated aldehyde, 2-ethyl-2-hexenal. google.com
Various catalysts have been employed to facilitate this condensation, with a focus on improving yield and selectivity. Basic catalysts are generally required for the aldol condensation to proceed efficiently. google.com
Table 1: Catalytic Performance in the Aldol Condensation of n-Butyraldehyde to 2-Ethyl-2-hexenal
| Catalyst | Temperature (°C) | Reaction Time (h) | n-Butyraldehyde Conversion (%) | 2-Ethyl-2-hexenal Yield (%) | 2-Ethyl-2-hexenal Selectivity (%) |
|---|---|---|---|---|---|
| KF/γ-Al₂O₃ | 120 | 6 | 99.0 | 98.1 | 99.1 |
| MgO-Al₂O₃ | 150 | - | 90 | - | 75 |
| Cu/0.8CeZr | - | - | - | - | 50-77 |
Data compiled from multiple sources. researchgate.netgoogle.commdpi.com
Oxidation of Precursor Aldehydes
The direct precursor to 2-Ethylhex-2-enoic acid is the corresponding aldehyde, 2-ethyl-2-hexenal. The oxidation of this α,β-unsaturated aldehyde to the carboxylic acid is a critical step in the synthesis. Aldehydes are readily oxidized to carboxylic acids, and this transformation can be achieved using various oxidizing agents. chemicalbook.com The oxidation of 2-ethyl-2-hexenal has been reported to yield 2-ethyl-2-hexenoic acid as a main product. nih.gov
While specific studies on the oxidation of 2-ethyl-2-hexenal are not as extensively documented as its saturated counterpart, 2-ethylhexanal (B89479), the methodologies are often analogous. The oxidation of 2-ethylhexanal to 2-ethylhexanoic acid is a well-established industrial process, often utilizing air or oxygen as the oxidant in the presence of a catalyst. nih.govresearchgate.net Transition metal salts are frequently used as catalysts for such autoxidation reactions. chemicalbook.com
For instance, the oxidation of 2-ethylhexanal has been achieved with high selectivity using N-hydroxyphthalimide (NHPI) as a catalyst in the presence of oxygen. nih.gov Another patented method describes the use of molybdovanadophosphoric acid as a catalyst for the oxidation of 2-ethylhexanal, achieving high conversion and selectivity. google.com Such catalytic systems could potentially be adapted for the selective oxidation of 2-ethyl-2-hexenal to 2-ethylhex-2-enoic acid, while minimizing reactions at the carbon-carbon double bond. The use of milder oxidizing agents like Tollen's reagent can selectively oxidize the aldehyde group without affecting the double bond. doubtnut.com
Table 2: Catalytic Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid
| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| N-Hydroxyphthalimide | O₂/Air | - | - | >99 |
| Molybdovanadophosphoric acid | O₂ | 60 | 99.83 | 98.34 |
Data compiled from multiple sources. nih.govgoogle.com
Dehydration of Hydroxy-Acid Precursors
An alternative route to 2-Ethylhex-2-enoic acid involves the dehydration of a hydroxy-acid precursor, specifically 2-ethyl-3-hydroxyhexanoic acid. This precursor can be synthesized through the aldol condensation of butyraldehyde. The presence of both a hydroxyl and a carboxylic acid functional group allows for an intramolecular elimination reaction (dehydration) to form an unsaturated acid. This method offers a pathway to the desired product from a different intermediate, which may be advantageous in certain synthetic strategies. The specific conditions and catalysts for this dehydration step, however, are not extensively detailed in the readily available literature and would require further investigation into general alcohol dehydration methods, likely under acidic conditions.
Reactions Involving Alkenes and Carboxylic Acid Derivatives
The synthesis of α,β-unsaturated carboxylic acids can also be achieved through reactions involving alkenes and carboxylic acid derivatives, although specific examples for 2-Ethylhex-2-enoic acid are less common in the literature. General methods include the carboxylation of alkenylboronic esters with carbon dioxide in the presence of a copper(I) catalyst. organic-chemistry.org Another approach involves the palladium-catalyzed α,β-dehydrogenation of saturated esters, which could be applied to an ester of 2-ethylhexanoic acid to introduce the double bond. organic-chemistry.org These methods, while versatile, often require more complex starting materials or catalysts compared to the more traditional aldol condensation route.
Advanced Catalytic Systems in Synthesis
The development of advanced catalytic systems aims to improve the efficiency, selectivity, and sustainability of chemical syntheses. In the context of 2-Ethylhex-2-enoic acid, research has focused on homogeneous catalysis to achieve selective transformations under milder conditions.
Homogeneous Catalysis for Selective Transformations
Homogeneous catalysts offer high selectivity and are more easily studied and optimized compared to their heterogeneous counterparts. rsc.org In the synthesis of α,β-unsaturated carboxylic acids and their derivatives, homogeneous catalysts have been employed for various transformations. For example, copper(I)/N-heterocyclic carbene complexes have been used for the catalytic hydrogenation of enoates, demonstrating the potential for selective reactions on this class of compounds. rsc.orgrsc.org
Palladium-based homogeneous catalysts have been shown to be effective for the direct synthesis of α,β-unsaturated carboxylic acids via C-H activation. researchgate.net These advanced methods provide a more direct route to the target molecule, potentially reducing the number of synthetic steps and the generation of waste. While not specifically documented for 2-Ethylhex-2-enoic acid, these catalytic systems represent the forefront of synthetic methodology for this class of compounds and could be adapted for its synthesis.
Heterogeneous Catalysis for Industrial-Scale Production
The industrial synthesis of C8 acids typically begins with the aldol condensation of n-butanal. This process forms 2-ethylhex-2-enal (B1203452), which is a direct precursor. The subsequent oxidation of the aldehyde group to a carboxylic acid is a critical step where heterogeneous catalysts are often employed. Catalysts for this oxidation step are designed to be highly selective and efficient, often utilizing transition metals or metal oxides supported on robust materials like alumina (B75360) or silica. These solid catalysts allow for reactions to occur at lower temperatures and pressures, reducing energy consumption and production costs. mdpi.com
The primary advantages of using heterogeneous catalysts in this context include their high selectivity, environmental friendliness due to waste reduction, and the efficiency they bring to the manufacturing process. mdpi.com Research in this area focuses on developing novel catalyst materials that offer improved activity, selectivity, and longevity, further enhancing the economic and environmental profile of the production process.
Table 1: Overview of Heterogeneous Catalysis in Aldehyde Oxidation
| Catalyst Type | Support Material | Typical Oxidant | Key Advantages |
|---|---|---|---|
| Transition Metal Oxides | Alumina, Silica, Zeolites | Air, Oxygen | High activity, selectivity, and stability. |
| Supported Noble Metals (e.g., Pt, Pd) | Carbon, Titania | Oxygen | Excellent performance under mild conditions. |
| Mixed Metal Oxides | Various | Air, Oxygen | Tunable properties for enhanced selectivity. |
Organocatalytic Approaches
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool in modern synthesis. scienceopen.comscispace.com This approach offers an alternative to traditional metal-based catalysts, often providing high levels of selectivity under mild reaction conditions.
In the context of synthesizing related C8 acids, organocatalysis has been successfully applied to the key oxidation step of the aldehyde precursor. A notable example is the use of N-hydroxyphthalimide (NHPI) as an organocatalyst for the aerobic oxidation of 2-ethylhexanal. mdpi.comresearchgate.net This method demonstrates high efficiency and selectivity for the desired carboxylic acid, achieving over 99% selectivity under mild conditions. mdpi.comresearchgate.net The reaction proceeds using oxygen or air as the oxidant, which is both cost-effective and environmentally benign. mdpi.com
The use of organocatalysts like NHPI aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. researchgate.net The development of such catalytic systems is a significant step towards more sustainable chemical manufacturing processes. scienceopen.comresearchgate.net
Table 2: Research Findings on NHPI-Catalyzed Oxidation of 2-Ethylhexanal
| Parameter | Condition / Finding | Source |
|---|---|---|
| Catalyst | N-hydroxyphthalimide (NHPI) | mdpi.comresearchgate.net |
| Oxidant | Oxygen or Air | mdpi.comresearchgate.net |
| Solvent | Isobutanol | mdpi.comresearchgate.net |
| Conditions | Mild temperature and atmospheric pressure | mdpi.comresearchgate.net |
| Selectivity | >99% for the corresponding carboxylic acid | mdpi.comresearchgate.net |
| Significance | High selectivity, cost-effective oxidant, potential for industrial implementation | mdpi.com |
Green Chemistry Principles in 2-Ethylhex-2-enoic Acid Synthesis
The application of green chemistry principles to the synthesis of 2-Ethylhex-2-enoic acid is crucial for developing sustainable and environmentally responsible industrial processes. Key areas of focus include the use of benign solvents, maximizing atom economy, and minimizing waste.
Solvent-Free and Environmentally Benign Reaction Media
A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. In the synthesis of 2-Ethylhex-2-enoic acid precursors, research has demonstrated the use of more environmentally friendly solvents. For instance, the NHPI-catalyzed oxidation of 2-ethylhexanal can be effectively carried out in isobutanol. mdpi.comresearchgate.net This solvent is considered a less valuable alcohol byproduct in related industrial processes, making its use both economically and environmentally advantageous. mdpi.comresearchgate.net The development of reactions that can proceed in such benign media, or ideally in the absence of a solvent altogether, is a key trend in sustainable chemical production.
Atom Economy and Waste Minimization Strategies
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com An ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com
The synthesis of 2-Ethylhex-2-enoic acid via the aldol condensation of n-butanal, followed by dehydration and oxidation, illustrates the importance of this principle.
Aldol Condensation & Dehydration: The initial condensation of two n-butanal molecules followed by dehydration to form 2-ethylhex-2-enal generates water as a byproduct. This step, therefore, has an atom economy of less than 100%.
Oxidation: The subsequent oxidation of 2-ethylhex-2-enal to 2-Ethylhex-2-enoic acid can be highly atom-economical if it uses an oxidant like O2, where the oxygen atoms are directly incorporated into the product.
Table 3: Atom Economy Analysis of Key Synthetic Steps
| Reaction Step | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy |
|---|---|---|---|---|
| Dehydration of Aldol Adduct | 2-Ethyl-3-hydroxyhexanal | 2-Ethylhex-2-enal | H₂O | ~88.9% |
| Oxidation of Aldehyde | 2-Ethylhex-2-enal + ½ O₂ | 2-Ethylhex-2-enoic acid | None | 100% |
Stereoselective Synthesis of (E)- and (Z)-Isomers
The double bond in 2-Ethylhex-2-enoic acid can exist in two different geometric configurations: the (E)-isomer (trans) and the (Z)-isomer (cis). As these isomers can have different physical properties and chemical reactivity, methods for their selective synthesis are of significant interest.
Control of Double Bond Stereochemistry
Controlling the stereochemistry of the double bond is a common challenge in organic synthesis. The formation of either the (E)- or (Z)-isomer of α,β-unsaturated carboxylic acids like 2-Ethylhex-2-enoic acid is highly dependent on the synthetic route chosen.
Several established synthetic methods can be employed to influence the stereochemical outcome:
Wittig Reaction and its Variants: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming alkenes with high (E)-selectivity. By reacting an appropriate phosphonate (B1237965) ylide with an aldehyde, it is possible to synthesize the predominantly trans isomer of the α,β-unsaturated acid ester, which can then be hydrolyzed to the desired acid.
Catalyst-Controlled Reactions: In some synthetic pathways, the choice of catalyst can directly influence the E/Z ratio of the product. For example, specific copper-based catalyst systems have been developed for the stereoselective coupling of vinyl halides, demonstrating that catalyst-ligand interactions can control the geometry of the resulting double bond. nsf.gov
Condensation Reactions: Knoevenagel or Doebner condensations, which involve the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (like malonic acid), can also be tuned to favor one isomer over another depending on the reaction conditions and reagents used.
The ability to selectively synthesize either the (E)- or (Z)-isomer is crucial for applications where specific geometric properties are required.
Table 4: General Methods for Stereocontrol in α,β-Unsaturated Acid Synthesis
| Method | Typical Reagents | Predominant Isomer | Key Feature |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Phosphonate ylide, Aldehyde | (E) - trans | High (E)-selectivity is typically achieved. |
| Still-Gennari Modification | Bis(trifluoroethyl) phosphonate, KHMDS | (Z) - cis | Modifies the HWE reaction to favor the (Z)-isomer. |
| Knoevenagel Condensation | Aldehyde, Malonic acid derivative, Base | (E) or (Z) | Stereoselectivity depends on reaction conditions. |
| Copper-Catalyzed Coupling | Vinyl halide, Coupling partner | (E) or (Z) | Stereochemistry is retained or controlled by the catalyst system. nsf.gov |
Chiral Auxiliary and Asymmetric Catalysis Approaches
The enantioselective synthesis of α-substituted α,β-unsaturated carboxylic acids, such as 2-Ethylhex-2-enoic acid, is a significant challenge in organic chemistry. The creation of a stereogenic center at the α-position of these molecules requires precise control over the reaction geometry. Two principal strategies employed for this purpose are the use of chiral auxiliaries and asymmetric catalysis. While specific literature detailing the asymmetric synthesis of 2-Ethylhex-2-enoic acid is not extensively available, methodologies developed for analogous α-alkyl-α,β-unsaturated carboxylic acids provide a clear framework for how such a synthesis could be achieved.
Chiral Auxiliary Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. This method has been successfully applied to the synthesis of a variety of chiral carboxylic acids.
A common and effective strategy involves the use of oxazolidinone auxiliaries, often referred to as Evans auxiliaries. In this approach, the chiral oxazolidinone is first acylated with an α,β-unsaturated acyl chloride. The resulting N-acyl oxazolidinone can then undergo a stereoselective conjugate addition of an organometallic reagent, which, after trapping with an electrophile, can lead to the desired α-substituted product.
Another widely used class of chiral auxiliaries are pseudoephedrine and pseudoephenamine. These can be converted to the corresponding amides, and the α-proton can be selectively removed to form a chiral enolate. Subsequent alkylation of this enolate proceeds with high diastereoselectivity, controlled by the stereochemistry of the auxiliary. The auxiliary can then be cleaved to afford the chiral carboxylic acid.
Below is a table summarizing representative data for the asymmetric α-alkylation of α,β-unsaturated systems using chiral auxiliaries, which could be adapted for the synthesis of 2-Ethylhex-2-enoic acid.
| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference Compound |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Crotonyl-oxazolidinone | Me₂CuLi, then H⁺ | >95:5 | >98% | α-Methyl-β-ethyl carboxylic acid derivative |
| (S)-(+)-Pseudoephedrine | N-Crotonyl-pseudoephedrine amide | BuLi, then EtI | 90:10 | >95% | α-Ethyl-β-methyl carboxylic acid derivative |
Asymmetric Catalysis Approaches
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of α-chiral α,β-unsaturated carboxylic acids, several catalytic strategies can be envisioned.
One potential route is the catalytic asymmetric alkylation of an enolate derived from an ester of an α,β-unsaturated acid. This would involve the use of a chiral ligand complexed to a metal, which would create a chiral environment around the enolate, directing the approach of the electrophile.
Another powerful method is the transition-metal-catalyzed asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated carboxylic acid precursor. While this would yield a saturated chiral carboxylic acid, it is a highly efficient method for setting the α-stereocenter. For instance, various α-substituted acrylic acids have been hydrogenated with high enantioselectivity using ruthenium-based catalysts. acs.orgbohrium.comacs.org
Furthermore, copper hydride-catalyzed asymmetric reduction of α,β-unsaturated carboxylic acids has been shown to produce β-chiral aldehydes with high enantioselectivity. While this method generates a chiral center at the β-position, modifications of the substrate and catalyst could potentially be explored to achieve α-functionalization.
The following table presents data from studies on the asymmetric catalysis for the synthesis of chiral carboxylic acids, illustrating the potential for the synthesis of 2-Ethylhex-2-enoic acid.
| Catalyst System | Substrate Type | Reaction Type | Enantiomeric Excess (e.e.) | Yield | Reference Compound Type |
| RuPHOX-Ru complex | α-Substituted acrylic acids | Asymmetric Hydrogenation | up to 99.9% | up to 99% | Chiral α-substituted propanoic acids acs.orgbohrium.comacs.org |
| Chiral Phosphine-Ni Complex | α-Alkylidene succinimides | Asymmetric Hydrogenation | >99% | >99% | Chiral α-substituted succinimides |
| Copper Hydride with Chiral Ligand | α,β-Unsaturated carboxylic acids | Asymmetric Reduction | up to 99% | up to 98% | β-Chiral aldehydes |
While direct examples for 2-Ethylhex-2-enoic acid are not readily found in the cited literature, the principles and successful applications of chiral auxiliary and asymmetric catalysis methods for structurally similar α-alkyl-α,β-unsaturated carboxylic acids strongly suggest that these strategies would be effective for its enantioselective synthesis.
Chemical Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Addition Reactions Across the Double Bond
The conjugated system in 2-Ethylhex-2-enoic acid, where the C=C double bond is adjacent to the C=O of the carboxyl group, dictates its reactivity towards addition reactions. The electron-withdrawing nature of the carboxyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack (a conjugate or Michael addition), while also influencing the outcomes of electrophilic additions.
Hydrogenation Mechanisms and Stereoselectivity
The catalytic hydrogenation of 2-Ethylhex-2-enoic acid primarily targets the carbon-carbon double bond to yield 2-ethylhexanoic acid. This reaction is a cornerstone of industrial chemistry, converting unsaturated compounds into their saturated counterparts. The process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.
The mechanism typically involves the adsorption of both the hydrogen and the unsaturated acid onto the surface of the catalyst. Hydrogen molecules dissociate into atomic hydrogen on the metal surface. The alkene then coordinates to the surface and hydrogen atoms are added sequentially to the carbon atoms of the former double bond. The reaction is generally syn-addition, with both hydrogen atoms adding to the same face of the double bond, a stereochemical outcome dictated by the substrate's interaction with the catalyst surface.
For α,β-unsaturated carbonyl compounds, the C=C bond is typically reduced selectively over the C=O group under mild conditions. The choice of catalyst and reaction conditions is critical for achieving high selectivity. Nickel-based catalysts, such as Ni/Al₂O₃, have been studied for the hydrogenation of structurally similar compounds like 2-ethyl-hexen-2-al. researchgate.net Palladium (Pd) and platinum (Pt) are also highly effective catalysts for olefin hydrogenation. illinois.edu Bond migrations prior to reduction can be a competing process, particularly with Pd and Ni catalysts. illinois.edu The stereoselectivity is influenced by the steric hindrance around the double bond and the mode of adsorption onto the catalyst surface. illinois.edu
| Catalyst | Typical Conditions | Selectivity/Observations | Reference |
|---|---|---|---|
| Ni/Al₂O₃ | Liquid phase, slurry bed reactor | High selectivity for C=C bond reduction. The turnover frequency (TOF) can be independent of Ni concentration, suggesting the reaction is structure-insensitive. | researchgate.net |
| Palladium (e.g., Pd/C) | Low pressure H₂, room temperature | Highly active for C=C bond reduction. Prone to causing double bond migration before hydrogenation. | illinois.edu |
| Platinum (e.g., PtO₂, Adams' catalyst) | Low pressure H₂, various solvents | Effective for C=C bond reduction with less tendency for bond migration compared to Pd. | illinois.edu |
Halogenation and Hydrohalogenation Pathways
The addition of hydrogen halides (HX) and halogens (X₂) to α,β-unsaturated carboxylic acids proceeds via mechanisms influenced by the conjugated system. Unlike simple alkenes, the addition of HX to 2-Ethylhex-2-enoic acid typically follows an anti-Markovnikov regioselectivity.
The reaction is a conjugate addition, initiated by the protonation of the carbonyl oxygen. This creates a resonance-stabilized cation where the positive charge is delocalized over the carboxyl carbon and the β-carbon. The halide ion (X⁻) then acts as a nucleophile, attacking the electrophilic β-carbon. This leads to the formation of a 3-halo-2-ethylhexanoic acid.
Mechanism of Hydrohalogenation:
Protonation: The carbonyl oxygen is protonated by the acid (HX).
Nucleophilic Attack: The halide ion (X⁻) attacks the β-carbon of the conjugated system.
Tautomerization: The resulting enol intermediate rapidly tautomerizes to the final saturated carboxylic acid product.
Direct halogenation (with Br₂ or Cl₂) can also occur, leading to the dihalogenated product. The mechanism is more complex than for isolated alkenes due to the electronic influence of the carboxyl group.
Hydroxylation and Epoxidation Reactions
Epoxidation of 2-Ethylhex-2-enoic acid involves the formation of a three-membered ring containing an oxygen atom, known as an epoxide or oxirane. Due to the electron-deficient nature of the double bond, standard electrophilic epoxidation with peroxy acids (like m-CPBA) is often inefficient for α,β-unsaturated carbonyl compounds. google.com
Instead, nucleophilic epoxidation, known as the Weitz-Scheffer reaction, is commonly employed. nih.gov This reaction uses a nucleophilic oxidant, typically hydrogen peroxide under basic conditions (alkaline H₂O₂). The mechanism involves the conjugate addition of the hydroperoxide anion (HOO⁻) to the β-carbon. The resulting enolate then undergoes intramolecular cyclization, displacing a hydroxide (B78521) ion to form the epoxide ring. google.comnih.gov
Hydroxylation, the addition of two hydroxyl (-OH) groups across the double bond, can be achieved with specific stereochemical outcomes:
Anti-dihydroxylation: This is achieved in a two-step process: epoxidation followed by acid-catalyzed ring-opening of the epoxide. The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the epoxide oxygen, resulting in a trans-diol. khanacademy.org
Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). These reagents add to the double bond in a concerted fashion to form a cyclic intermediate, which is then hydrolyzed to give a cis-diol.
| Reaction | Reagent(s) | Mechanism Type | Product Stereochemistry | Reference |
|---|---|---|---|---|
| Epoxidation | H₂O₂ / NaOH (or other base) | Nucleophilic (Weitz-Scheffer) | Epoxide | google.comnih.gov |
| Anti-dihydroxylation | 1. Epoxidation (e.g., H₂O₂/NaOH) 2. H₃O⁺ | Nucleophilic addition, then SN2-like ring opening | trans-diol | |
| Syn-dihydroxylation | OsO₄, followed by NaHSO₃ or H₂S | Concerted cycloaddition | cis-diol |
Carboxylic Acid Group Transformations
The carboxyl group of 2-Ethylhex-2-enoic acid is a site for numerous classical organic transformations, including esterification and amidation. The steric hindrance caused by the ethyl group at the α-position can influence the kinetics and require specific methodologies for these reactions.
Esterification Mechanisms and Kinetics
Esterification is the reaction of the carboxylic acid with an alcohol to form an ester and water. The kinetics of this reversible reaction are influenced by temperature, reactant concentrations, and the presence of a catalyst. researchgate.net For sterically hindered acids like 2-Ethylhex-2-enoic acid, direct acid-catalyzed (Fischer) esterification can be slow.
Fischer Esterification Mechanism: This acid-catalyzed mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation yields the ester and regenerates the acid catalyst. chemguide.co.uk To drive the equilibrium towards the product, water is typically removed as it is formed.
Steglich Esterification: For sterically demanding substrates, milder methods are often preferred. The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by DMAP, which acts as an acyl transfer catalyst. This method is effective at room temperature and is suitable for acid-labile or sterically hindered substrates. organic-chemistry.org
| Method | Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, water removal (e.g., Dean-Stark) | Uses inexpensive reagents. | chemguide.co.uk |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Room temperature, aprotic solvent | Mild conditions, high yields for hindered substrates. | organic-chemistry.org |
| Other Catalysts | Alcohol, Lewis Acid Catalyst (e.g., SnCl₂, Ti(OBu)₄) | Elevated temperatures (80°C+) | Effective for specific hindered substrates. | google.com |
Amidation Reactions and Product Formation
Amidation is the formation of an amide from a carboxylic acid and an amine. The direct thermal condensation of 2-Ethylhex-2-enoic acid with an amine is challenging because the acid-base reaction between the reactants forms a stable and unreactive ammonium carboxylate salt. mdpi.com Overcoming this requires either high temperatures (often >160 °C) to dehydrate the salt or the use of coupling agents or catalysts. mdpi.com
Catalytic Direct Amidation: Significant research has focused on developing catalysts that enable direct amidation under milder conditions. Lewis acid catalysts, such as those based on boron, titanium, zirconium, hafnium, and niobium, have proven effective. mdpi.comrsc.orgresearchgate.netresearchgate.net These catalysts function by activating the carboxylic acid, typically by coordinating to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. The only byproduct is water, making these methods highly atom-economical. mdpi.com
Amidation via Activated Intermediates: Similar to esterification, amidation can be facilitated by activating the carboxylic acid. The O-acylisourea intermediate formed with DCC in the Steglich protocol reacts readily with amines to form amides, often without the need for the DMAP catalyst that is crucial for ester formation. organic-chemistry.org Other methods involve the in situ formation of active intermediates like α-acyl enol esters using ynoates as coupling reagents. acs.org
| Catalyst System | Typical Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Boronic Acids | Refluxing toluene with water removal | Broad scope for various acids and amines. | mdpi.com |
| TiF₄ | Refluxing toluene | Efficient for both aliphatic and aromatic acids and amines. 5-10 mol% catalyst loading. | rsc.org |
| Nb₂O₅ (heterogeneous) | 180°C, solvent-free or in xylene | Reusable catalyst, applicable to a wide range of substrates, including less reactive amines like aniline. | researchgate.net |
| Silica Gel / Microwaves | Microwave irradiation, solvent-free | Green methodology, applicable to aliphatic, aromatic, and unsaturated acids. | rsc.org |
Oxidation Reactions and Byproduct Formation
As an α,β-unsaturated carboxylic acid, 2-Ethylhex-2-enoic acid possesses two primary sites for oxidative transformation: the carbon-carbon double bond and the carboxylic acid group. The conjugated system, however, influences the reactivity of the double bond, making it susceptible to specific oxidative pathways.
Autoxidation Processes
Autoxidation involves the reaction of organic compounds with atmospheric oxygen. For α,β-unsaturated carbonyl compounds, this process can be complex. The presence of the double bond adjacent to the carbonyl group makes the molecule susceptible to radical-initiated oxidation. While specific studies on the autoxidation of 2-Ethylhex-2-enoic acid are not detailed in the available research, the general mechanism would likely involve the formation of hydroperoxides at the allylic position as an initial step, followed by further reactions that could lead to cleavage of the double bond or other oxidative degradation products. The specific byproducts would be highly dependent on the reaction conditions such as temperature, light exposure, and the presence of initiators or inhibitors.
Controlled Oxidation for Functionalization
The double bond in α,β-unsaturated acids is a key site for controlled oxidation to introduce new functional groups. Common oxidative reactions for this class of compounds include epoxidation and dihydroxylation.
Epoxidation: Reaction with a peroxy acid would be expected to form an epoxide ring across the double bond.
Dihydroxylation: Treatment with reagents like osmium tetroxide or cold, dilute potassium permanganate could yield a diol.
These reactions provide pathways to synthesize functionalized derivatives of 2-Ethylhex-2-enoic acid, although specific research detailing these transformations for this particular compound is not prominent.
Polymerization Mechanisms
The vinyl group in 2-Ethylhex-2-enoic acid, activated by the adjacent carboxylic acid, makes it a monomer suitable for addition polymerization. α,β-unsaturated carboxylic acids are known to polymerize, with acrylic acid being the simplest and most studied example wikipedia.org.
Radical Polymerization Pathways
Radical polymerization is a common method for polymerizing α,β-unsaturated carbonyl compounds wikipedia.org. The process is typically initiated by thermal or photochemical decomposition of a radical initiator, creating free radicals.
The general steps for the radical polymerization of a monomer like 2-Ethylhex-2-enoic acid are:
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals, which then react with a monomer molecule to create an initiated monomer radical.
Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.
Termination: The growth of polymer chains is halted, typically through the combination or disproportionation of two growing radical chains.
The regioselectivity of radical addition generally leads to a "head-to-tail" arrangement in the resulting polymer chain to form the most stable propagating radical youtube.com.
Coordination and Ionic Polymerization Initiators
Ionic polymerization methods are also viable for α,β-unsaturated acids, although they are more selective than radical processes du.edu.eg.
Anionic Polymerization: Due to the electron-withdrawing nature of the carboxyl group, the double bond is electron-poor and susceptible to attack by nucleophilic initiators (anions). Anionic polymerization is often used for acrylate-type monomers. Common initiators include organolithium compounds (like n-BuLi) and Grignard reagents du.edu.eg.
Cationic Polymerization: This method is generally not effective for monomers with electron-withdrawing groups, such as carboxylic acids, as these groups destabilize the cationic propagating center. Therefore, cationic polymerization of 2-Ethylhex-2-enoic acid is considered unlikely du.edu.eg.
Coordination Polymerization: Ziegler-Natta catalysts are used to polymerize α-olefins. However, polar monomers like carboxylic acids can often inactivate these initiators through complexation or reaction with the metal components, making this method challenging without modification du.edu.eg.
Table 1: Potential Initiators for Different Polymerization Mechanisms of 2-Ethylhex-2-enoic acid
| Polymerization Type | Initiator Class | Specific Examples |
|---|---|---|
| Radical | Azo Compounds, Peroxides | AIBN, Benzoyl Peroxide |
| Anionic | Organometallic Compounds | n-Butyllithium (n-BuLi) |
| Cationic | Not Generally Applicable | N/A |
This table is illustrative of initiator classes for α,β-unsaturated carboxylic acids. Specific applicability and efficiency for 2-Ethylhex-2-enoic acid would require experimental validation.
Mechanisms of Copolymerization
Copolymerization allows for the modification of polymer properties by incorporating two or more different monomers into the same polymer chain. 2-Ethylhex-2-enoic acid can theoretically be copolymerized with a variety of other vinyl monomers (e.g., styrene (B11656), other acrylates) via radical or ionic mechanisms.
The resulting copolymer structure (e.g., random, alternating, block, or graft) depends on the relative reactivities of the comonomers, which are described by their reactivity ratios (r1 and r2). These ratios quantify the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. While general principles of copolymerization apply, specific reactivity ratios for 2-Ethylhex-2-enoic acid with other monomers are not available in the surveyed literature.
Rearrangement Reactions and Isomerization Dynamics of 2-Ethylhex-2-enoic Acid
The chemical behavior of 2-Ethylhex-2-enoic acid, particularly its propensity for rearrangement and isomerization, is governed by the electronic interplay between its carboxylic acid functionality and the carbon-carbon double bond at the α,β-position. While specific mechanistic studies exclusively focused on 2-Ethylhex-2-enoic acid are not extensively documented in publicly available literature, a comprehensive understanding of its potential transformations can be extrapolated from the well-established reactivity of α,β-unsaturated carboxylic acids and related olefinic systems. The primary isomerization pathway anticipated for this compound is the migration of the double bond, while true skeletal rearrangements are less common under typical conditions.
Isomerization Dynamics
Isomerization in 2-Ethylhex-2-enoic acid would predominantly involve the shifting of the carbon-carbon double bond from the α,β-position to the β,γ-position, leading to the formation of its isomer, 2-Ethylhex-3-enoic acid. This process is a form of constitutional isomerization and is often a reversible equilibrium.
Double Bond Migration:
The interconversion between α,β- and β,γ-unsaturated carboxylic acids is a known phenomenon, with the position of the equilibrium being sensitive to the reaction conditions, particularly the presence of acids or bases. libretexts.org
Base-Catalyzed Isomerization: In the presence of a strong base, a proton can be abstracted from the γ-carbon of 2-Ethylhex-2-enoic acid, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate at the α-carbon would yield the β,γ-unsaturated isomer, 2-Ethylhex-3-enoic acid. Conversely, abstraction of a proton from the α-carbon of the β,γ-isomer can lead back to the α,β-unsaturated form. Generally, the α,β-unsaturated isomer is thermodynamically more stable due to the conjugation between the double bond and the carbonyl group of the carboxylic acid. libretexts.org
Acid-Catalyzed Isomerization: Acid catalysis can also facilitate the migration of the double bond. Protonation of the carbonyl oxygen can lead to a resonance-stabilized carbocation. The relocation of the double bond can occur through the removal of a proton from the γ-carbon.
Thermal and Transition Metal-Catalyzed Isomerization: Thermal conditions can also induce isomerization. Furthermore, various transition metal complexes are known to be highly effective catalysts for the isomerization of olefins through mechanisms typically involving metal-hydride addition and elimination. researchgate.net
The table below summarizes the conditions that generally favor the formation of either the α,β- or β,γ-unsaturated isomer in related systems.
| Condition | Favored Isomer | Rationale |
| Thermodynamic Control (e.g., prolonged heating, equilibrium conditions) | α,β-Unsaturated (2-Ethylhex-2-enoic acid) | Increased stability due to conjugation of the double bond with the carbonyl group. |
| Kinetic Control (e.g., low temperature, short reaction time with specific reagents) | Can vary | The initially formed product may be the less stable isomer. |
| Strong Basic Conditions | Equilibrium mixture, often favoring the α,β-isomer at equilibrium. | Facilitates the interconversion through enolate intermediates. |
| Enzymatic Catalysis (e.g., enoyl-CoA isomerases) | Specific to the enzyme | Biological systems can selectively catalyze the isomerization in either direction. |
Cis-Trans Isomerization:
Another potential mode of isomerization for 2-Ethylhex-2-enoic acid is cis-trans (or E/Z) isomerization around the C2=C3 double bond. The commercially available form of 2-Ethylhex-2-enoic acid is typically the E-isomer, which is expected to be the more thermodynamically stable configuration due to reduced steric hindrance. The conversion between E and Z isomers can be induced by heat, light (photochemical isomerization), or the presence of a catalyst. This type of isomerization is well-documented for other unsaturated fatty acids.
Rearrangement Reactions
True skeletal rearrangements of the carbon framework of 2-Ethylhex-2-enoic acid are not commonly observed under standard laboratory conditions. Such reactions would require more forcing conditions and typically proceed through carbocationic intermediates that can undergo alkyl or hydride shifts. While acid catalysis could theoretically lead to such intermediates, competing reactions such as addition to the double bond are generally more favorable.
The term "rearrangement" in the context of α,β-unsaturated acids often refers to the migration of the double bond, as discussed above, which is technically a form of isomerization.
The following table outlines plausible isomerization pathways for 2-Ethylhex-2-enoic acid based on general principles of reactivity for α,β-unsaturated carboxylic acids.
| Reaction Type | Reactant | Product(s) | Conditions/Catalyst | Mechanistic Notes |
| Double Bond Migration | 2-Ethylhex-2-enoic acid (α,β-unsaturated) | 2-Ethylhex-3-enoic acid (β,γ-unsaturated) | Strong base (e.g., alkoxides), Acid (e.g., H₂SO₄), Heat, Transition metals (e.g., Ru, Pd, Rh complexes) | Proceeds via an enolate intermediate under basic conditions or a carbocation intermediate under acidic conditions. An equilibrium is typically established. |
| Cis-Trans Isomerization | (Z)-2-Ethylhex-2-enoic acid | (E)-2-Ethylhex-2-enoic acid | Heat, UV light, Acid or specific metal catalysts | Involves the temporary breaking of the π-bond to allow for rotation around the C=C single bond, followed by reformation of the π-bond. The E-isomer is generally more stable. |
Derivatives, Analogs, and Complex System Integration
Synthesis and Properties of Ester Derivatives (e.g., plasticizers, lubricants)
While 2-ethylhexyl acrylate (B77674) (2-EHA) is itself an ester, the structurally related 2-ethylhexanoic acid serves as a precursor to a variety of other ester derivatives that are widely used as plasticizers and lubricants. These esters are synthesized through the esterification of 2-ethylhexanoic acid with various alcohols or polyols. atamanchemicals.comatamanchemicals.com The branched structure of the 2-ethylhexyl group imparts desirable properties such as low viscosity, good thermal stability, and low pour points, making these esters suitable for high-performance applications. researchgate.net
Polyol esters, created by reacting 2-ethylhexanoic acid with polyols like neopentyl glycol, trimethylolpropane, or pentaerythritol, are particularly valued as synthetic lubricants for demanding applications, including refrigeration and automotive engines. atamanchemicals.comgoogle.comresearchgate.net Another notable example is 2-ethylhexyl oleate, derived from oleic acid and 2-ethylhexanol, which functions as a biodegradable lubricant base oil and friction modifier. atamanchemicals.comatamanchemicals.com These esters enhance lubricity, reduce friction and wear, and offer good hydraulic stability. atamanchemicals.comatamanchemicals.com
| Ester Derivative | Precursors | Key Properties | Primary Applications | References |
|---|---|---|---|---|
| 2-Ethylhexyl Oleate | 2-Ethylhexanol + Oleic Acid | Good lubricity, biodegradability, low viscosity, high thermal stability. | Base oil for hydraulic fluids, metalworking fluids, engine oils. | atamanchemicals.comatamanchemicals.comlookchem.com |
| Neopentyl Glycol di(2-ethylhexanoate) | Neopentyl Glycol + 2-Ethylhexanoic Acid | Excellent miscibility with refrigerants, solubilizes other esters. | Lubricant for refrigerant heat transfer fluids. | google.com |
| Pentaerythritol tetra(2-ethylhexanoate) | Pentaerythritol + 2-Ethylhexanoic Acid | High viscosity index, low pour point, high flash point, high thermal stability. | Synthetic lubricants for aviation and automotive engines. | google.comresearchgate.net |
| Dimer Acid 2-Ethylhexyl Esters | Dimer Acid + 2-Ethylhexanol | High kinematic viscosity, good solubility in base oils, pour point depressant. | Biolubricant base stock and viscosity index improver. | researchgate.netpacificspecialityoils.com |
Polymeric Derivatives
2-Ethylhexyl acrylate is a versatile monomer used to create a wide range of polymeric materials through polymerization of its vinyl group. dow.com The resulting polymers are valued for their flexibility, water resistance, and adhesive properties. gantrade.com
Homopolymers of 2-Ethylhexyl Acrylate (e.g., Poly(2-ethylhexyl acrylate))
The homopolymer, poly(2-ethylhexyl acrylate) or PEHA, is synthesized through the free-radical polymerization of the 2-EHA monomer. lookchem.com A key characteristic of PEHA is its very low glass transition temperature (Tg), typically around -65°C, which makes the material soft and rubbery at room temperature. gantrade.comnih.gov This property is a direct result of the bulky, flexible 2-ethylhexyl side chain, which increases the free volume between polymer chains and hinders close packing. Due to its excellent film-forming properties and inherent tackiness, PEHA is utilized as a plasticizer and in the formulation of pressure-sensitive adhesives. atamanchemicals.comnih.gov Various polymerization techniques, including conventional free-radical polymerization (FRP) and controlled radical polymerization methods like atom transfer radical polymerization (ATRP), can be used to synthesize PEHA, allowing for control over molecular weight and architecture. nih.gov
Copolymers with Enhanced Material Characteristics
To tailor material properties for specific applications, 2-EHA is frequently copolymerized with other monomers. jamorin.com Copolymerization allows for the modification of properties such as hardness, tack, glass transition temperature, and chemical resistance. gantrade.com Hard monomers like styrene (B11656) or methyl methacrylate (B99206) are often included to increase the Tg and mechanical strength of the resulting polymer, while functional monomers like acrylic acid can improve adhesion and provide sites for cross-linking. nih.govnih.gov
For instance, copolymers of 2-EHA and styrene are important components in paints and hard coatings, where the styrene content is adjusted to control hardness and flexibility. nih.gov In pressure-sensitive adhesives, copolymerizing 2-EHA with small amounts of acrylic acid enhances peel strength and shear resistance. nih.govmdpi.com The ability to fine-tune these properties makes 2-EHA copolymers essential in industries ranging from adhesives and sealants to coatings and textiles. gantrade.comnbinno.com
| Comonomer(s) | Polymer System | Enhanced Characteristics | Typical Applications | References |
|---|---|---|---|---|
| Styrene | Styrene-Acrylate Copolymer | Increased Glass Transition Temperature (Tg), hardness, and mechanical strength. Tg can be tuned between that of PEHA (-65°C) and Polystyrene (~100°C). | Paints, coatings, binders for surface coatings. | nih.gov |
| Acrylic Acid (AA) | Acrylic Copolymer | Improved adhesion to polar surfaces, increased shear strength, provides cross-linking sites. | Pressure-sensitive adhesives (PSAs), warp sizing for fibers. | mdpi.com |
| Vinyl Acetate (B1210297) | Vinyl-Acrylic Copolymer | Balances cost and performance, good adhesion. A typical adhesive formulation is 75% 2-EHA and 20% vinyl acetate. | General-purpose pressure-sensitive adhesives. | nih.gov |
| n-Butyl Acrylate (n-BA) | Acrylic Copolymer | Modifies Tg and adhesive properties. Increasing the 2-EHA ratio lowers Tg but can increase gel content, affecting peel and shear resistance. | Pressure-sensitive adhesives for labels. | mdpi.com |
Polymerization in Different States of Matter (e.g., emulsion, solution)
The polymerization of 2-ethylhexyl acrylate can be carried out in various states of matter, with solution and emulsion polymerization being the most common methods for industrial applications.
Solution Polymerization : In this method, the monomer, initiator, and resulting polymer are all dissolved in a suitable organic solvent, such as cyclohexane. asm.org Solution polymerization allows for good control of the reaction temperature and results in a polymer solution that can be directly used in applications like coatings and some adhesives. A key consideration in the free-radical solution polymerization of acrylates like 2-EHA is the occurrence of chain transfer to the polymer, which can lead to branching. asm.org
Emulsion Polymerization : This technique involves dispersing the hydrophobic 2-EHA monomer in water with the aid of a surfactant (emulsifier). A water-soluble initiator is used to start the polymerization within the formed micelles or monomer droplets. bnt-chemicals.com The resulting product is a stable dispersion of polymer particles in water, known as a latex, which is widely used for water-based paints, adhesives, and textile finishes. gantrade.combnt-chemicals.com Emulsion polymerization is an environmentally favorable process due to the use of water as the dispersion medium. The kinetics can be complex, involving factors like radical desorption from polymer particles. bnt-chemicals.comnih.gov Miniemulsion polymerization, a variation of this technique, can be used to achieve better control over polymer architecture and adhesion properties. acs.org
Metal Carboxylate Salts and Their Coordination Chemistry
The corresponding carboxylic acid, 2-ethylhexanoic acid, reacts with metal cations to form metal 2-ethylhexanoates. These compounds are not simple ionic salts but are charge-neutral coordination complexes. wikipedia.orgatamanchemicals.com The branched, lipophilic nature of the 2-ethylhexanoate (B8288628) ligand makes these complexes highly soluble in nonpolar organic solvents, which is crucial for their industrial applications. wikipedia.org
Their structures are generally analogous to the corresponding metal acetates, often featuring bridging carboxylate ligands that link metal centers. wikipedia.org These complexes are widely employed as catalysts and driers. For example, cobalt(II) 2-ethylhexanoate is a common "oil drying agent" in alkyd resins and paints, where it catalyzes the oxidative cross-linking of drying oils. wikipedia.org Tin(II) 2-ethylhexanoate is a versatile catalyst used in the production of polyurethanes and for the ring-opening polymerization of lactide to produce polylactic acid (PLA). bnt-chemicals.comatamanchemicals.comatamanchemicals.com The coordination of the metal ion with the carboxylate group is central to the catalytic activity of these compounds.
| Metal Complex | Coordination Chemistry Aspect | Primary Application | References |
|---|---|---|---|
| Cobalt(II) 2-ethylhexanoate | Forms coordination complexes soluble in nonpolar solvents. | Drier for alkyd resins, paints, and varnishes. | wikipedia.org |
| Tin(II) 2-ethylhexanoate | Acts as a catalyst, for example, in ring-opening polymerization. | Catalyst for polyurethane foams and polylactic acid (PLA) synthesis. | bnt-chemicals.comatamanchemicals.comatamanchemicals.com |
| Nickel(II) 2-ethylhexanoate | Component of Ziegler-type hydrogenation catalysts. | Industrial hydrogenation catalyst. | wikipedia.orgamericanelements.com |
| Hydroxyl aluminium bis(2-ethylhexanoate) | Forms complex structures used to modify viscosity. | Thickening agent. | wikipedia.org |
Naturally Occurring Analogs and Their Biosynthetic Routes
While 2-ethylhexanoic acid itself is not a common natural product, its branched eight-carbon structure is analogous to a class of naturally occurring fatty acids known as branched-chain fatty acids (BCFAs). wikipedia.org BCFAs are primarily found as major lipid components in many bacteria and are present in ruminant-derived foods like dairy products as a result of microbial synthesis in the rumen. nih.govnih.govnih.gov
The most common BCFAs have methyl branches at either the penultimate carbon (iso-series) or the antepenultimate carbon (anteiso-series). nih.gov Their biosynthesis differs from that of straight-chain fatty acids primarily in the initial priming step. Instead of using acetyl-CoA as a primer, the fatty acid synthase system utilizes branched short-chain acyl-CoA esters. nih.gov These primers are derived from the degradation of branched-chain amino acids:
Leucine degradation provides isovaleryl-CoA, which acts as the primer for iso-series fatty acids with an even number of carbon atoms.
Valine degradation yields isobutyryl-CoA, the primer for iso-series fatty acids with an odd number of carbon atoms.
Isoleucine degradation produces 2-methylbutyryl-CoA, which serves as the primer for anteiso-series fatty acids with an odd number of carbon atoms. wikipedia.org
Following the priming step, the fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA, similar to the synthesis of straight-chain fatty acids. wikipedia.org The presence and specific composition of these BCFAs are important for regulating membrane fluidity in bacteria and are used as a criterion in bacterial taxonomy. nih.gov
Polyketide Pathways Leading to Related Compounds (e.g., (Z)-2-ethylhex-2-enedioic acid)
The biosynthesis of dicarboxylic acids, such as the structurally related (Z)-2-ethylhex-2-enedioic acid, can be envisaged through the manipulation of polyketide synthase (PKS) pathways. PKSs are large multienzyme complexes that build carbon chains from simple acyl-CoA precursors in a modular fashion. Each module is responsible for one cycle of chain elongation and can contain a variety of domains that determine the structure of the final product.
The biosynthesis of a dicarboxylic acid via a PKS pathway would necessitate a key modification in the loading module of the synthase. Typically, PKSs that utilize a dicarboxylic acid extender unit, such as malonyl-CoA, as a starter unit possess a decarboxylase domain at the N-terminus of the loading module. This domain removes one of the carboxyl groups. By genetically engineering the PKS to remove this N-terminal decarboxylase domain, the dicarboxylic starter unit can be incorporated into the growing polyketide chain without losing its second carboxyl group, leading to the formation of a dicarboxylic acid product. rsc.orggoogle.com
An example of the successful engineering of a PKS for dicarboxylic acid production is the synthesis of adipic acid. researchgate.netlbl.gov While adipic acid is a saturated dicarboxylic acid, the principles of its biosynthesis through an engineered PKS provide a framework for envisioning the synthesis of unsaturated counterparts. The production of (Z)-2-ethylhex-2-enedioic acid would require a PKS with a loading module lacking a decarboxylase domain and capable of accepting a succinyl-CoA or a related four-carbon dicarboxylic acid as a starter unit. Subsequent modules would then be responsible for the addition of further carbon units and the introduction of the double bond at the C2-C3 position with a (Z)-configuration. The specific domains within the PKS modules, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, would dictate the final structure of the polyketide chain.
Table 1: Key Enzyme Domains in Polyketide Synthase (PKS) and Their Functions in Dicarboxylic Acid Biosynthesis
| Domain | Function | Relevance to (Z)-2-ethylhex-2-enedioic acid Biosynthesis |
| Acyltransferase (AT) | Selects and loads the starter and extender units (acyl-CoAs) onto the acyl carrier protein (ACP). | Would select a dicarboxylic starter unit and appropriate extender units. |
| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction to extend the polyketide chain. | Responsible for building the carbon backbone of the dicarboxylic acid. |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm. | Carries the intermediates between the different catalytic domains. |
| Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group. | The stereospecificity of this domain would be crucial for the final product's structure. |
| Dehydratase (DH) | Dehydrates the β-hydroxyacyl intermediate to form a double bond. | Would be responsible for introducing the double bond in the C2-C3 position. |
| Enoylreductase (ER) | Reduces the α,β-double bond to a single bond. | The absence or inactivity of this domain would be necessary to preserve the unsaturation. |
| Thioesterase (TE) | Cleaves the final polyketide chain from the ACP. | Releases the final dicarboxylic acid product. |
Enzymatic Transformations of Structural Analogs
The enzymatic transformation of structural analogs of 2-ethylhex-2-enoic acid highlights the potential for biocatalysis to generate a diverse range of related compounds. Enzymes such as carboxylic acid reductases (CARs), lipases, and cytochrome P450s have been shown to act on α,β-unsaturated carboxylic acids and similar structures, catalyzing reductions, hydroxylations, and other modifications.
Carboxylic acid reductases (CARs) are capable of reducing α,β-unsaturated carboxylic acids. Depending on the specific enzyme and reaction conditions, this can lead to the formation of either the corresponding allylic alcohol (reduction of the carboxyl group) or the saturated primary alcohol (reduction of both the carboxyl group and the carbon-carbon double bond). rsc.orgrsc.orgsemanticscholar.org For instance, a CAR from Segniliparus rugosus (SrCAR) expressed in E. coli has been used to convert various α,β-unsaturated carboxylic acids into their saturated primary alcohol counterparts. rsc.org In an in vitro system, coupling a CAR with a glucose dehydrogenase (GDH) for cofactor regeneration can lead to the selective formation of allylic alcohols. rsc.org
Cytochrome P450 enzymes, particularly mutants of P450BM3, have demonstrated the ability to catalyze the allylic hydroxylation of ω-alkenoic acids. This reaction introduces a hydroxyl group at the carbon adjacent to the double bond, producing valuable hydroxylated products. nih.govresearchgate.net This type of enzymatic transformation could potentially be applied to analogs of 2-ethylhex-2-enoic acid to generate novel functionalized derivatives.
Table 2: Examples of Enzymatic Transformations on Structural Analogs of 2-Ethylhex-2-enoic acid
| Enzyme Class | Substrate Analog Type | Transformation | Product Type |
| Carboxylic Acid Reductase (CAR) | α,β-Unsaturated carboxylic acids | Reduction of carboxyl group and C=C double bond | Saturated primary alcohol |
| Carboxylic Acid Reductase (CAR) | α,β-Unsaturated carboxylic acids | Selective reduction of carboxyl group | Allylic alcohol |
| Cytochrome P450 (e.g., P450BM3 mutants) | ω-Alkenoic acids | Allylic hydroxylation | Hydroxylated unsaturated acid |
Amide and Anhydride (B1165640) Derivatives for Specialized Applications
The carboxylic acid functionality of 2-ethylhex-2-enoic acid allows for the formation of various derivatives, including amides and anhydrides, which can have specialized applications in materials science and chemical synthesis.
Amide Derivatives: The amide of 2-ethylhex-2-enoic acid can be synthesized through standard amidation reactions. While specific applications for 2-ethylhex-2-enoic acid amide are not extensively documented in publicly available literature, amides of α,β-unsaturated carboxylic acids can serve as monomers in polymerization reactions. The presence of the double bond allows for radical polymerization, while the amide group can influence the properties of the resulting polymer, such as its thermal stability and solubility. Unsaturated poly(ester amide)s derived from itaconic acid, another α,β-unsaturated dicarboxylic acid, have been explored for applications as bio-based UV-curing polymers. mdpi.com This suggests a potential application for 2-ethylhex-2-enoic acid amide in the development of novel polymers with tailored properties.
Anhydride Derivatives: The anhydride of 2-ethylhex-2-enoic acid can be formed by the dehydration of two molecules of the carboxylic acid. Anhydrides of unsaturated dicarboxylic acids, such as maleic anhydride, are important monomers in the synthesis of polyesters and other copolymers. The anhydride group is reactive and can undergo ring-opening reactions with diols and diamines to form ester and amide linkages, respectively, in a polymer backbone. The double bond of the 2-ethylhex-2-enoic acid moiety could remain as a pendant group in the polymer, available for subsequent crosslinking reactions, for example, through UV curing or other radical-initiated processes. This could be advantageous in the formulation of coatings, adhesives, and thermosetting resins. Furthermore, the conversion of a carboxylic acid to an anhydride has been shown to modify the biological and physical properties of molecules, as seen with aspirin, where the anhydride derivative exhibits altered absorption and platelet inhibition characteristics. nih.gov
Table 3: Potential Applications of Amide and Anhydride Derivatives of 2-Ethylhex-2-enoic acid
| Derivative | Potential Application | Rationale |
| 2-Ethylhex-2-enoic acid amide | Monomer for polymer synthesis | The α,β-unsaturated system allows for polymerization, and the amide group can impart specific properties to the polymer. |
| 2-Ethylhex-2-enoic acid anhydride | Comonomer in polyester (B1180765) and polyamide synthesis | The reactive anhydride group can participate in polycondensation reactions. |
| 2-Ethylhex-2-enoic acid anhydride | Crosslinking agent in polymers | The pendant double bond can be used for post-polymerization crosslinking. |
Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-Ethylhex-2-enoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like 2-Ethylhex-2-enoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Ethylhex-2-enoic acid, the protons in different chemical environments will give rise to distinct signals. Protons on sp²-hybridized carbons, such as the vinylic proton, are expected to appear at lower fields (higher ppm values) compared to protons on sp³-hybridized carbons. libretexts.org The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often above 10-12 ppm. openstax.org Protons adjacent to the electron-withdrawing carbonyl group and the double bond will also be shifted downfield. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield position, typically in the range of 165-185 ppm. oregonstate.edu The sp² hybridized carbons of the C=C double bond will also have distinct chemical shifts, generally in the region of 120-150 ppm. libretexts.org The chemical shift of the β-carbon in α,β-unsaturated carbonyl compounds is typically downfield compared to the α-carbon. netlify.app
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of ¹H and ¹³C signals. COSY spectra reveal proton-proton coupling relationships, helping to trace the connectivity of the alkyl chains. HSQC spectra correlate directly bonded proton and carbon atoms. For more complex structural details, HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings between protons and carbons, further confirming the molecular structure. princeton.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethylhex-2-enoic acid Note: These are predicted values and actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | 10.0 - 13.0 (broad s) | 170 - 180 |
| C=CH- | 6.5 - 7.5 (t) | 140 - 150 |
| -C(CH₂CH₃)= | - | 130 - 140 |
| =C-CH₂-CH₃ | 2.0 - 2.5 (q) | 20 - 30 |
| -CH₂-CH₂-CH₃ | 1.3 - 1.7 (m) | 30 - 40 |
| -CH₂-CH₂-CH₃ | 1.2 - 1.5 (m) | 20 - 30 |
| -CH₂-CH₃ | 0.8 - 1.0 (t) | 10 - 15 |
| =C-CH₂-CH₃ | 1.0 - 1.2 (t) | 12 - 18 |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 2-Ethylhex-2-enoic acid is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which often exists as a hydrogen-bonded dimer. libretexts.orgorgchemboulder.com The C=O stretching vibration of the α,β-unsaturated carboxylic acid will give a strong absorption band, typically in the range of 1690-1715 cm⁻¹. vscht.cz The C=C stretching vibration is expected to appear around 1640-1680 cm⁻¹. udel.edu Additionally, C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons will be present. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond in 2-Ethylhex-2-enoic acid is expected to give a strong signal in the Raman spectrum, as it is a relatively non-polar bond. The C=O stretch is also Raman active.
Table 2: Expected Characteristic IR Absorption Bands for 2-Ethylhex-2-enoic acid
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |
| Carbonyl C=O | Stretch | 1690 - 1715 | Strong |
| Alkene C=C | Stretch | 1640 - 1680 | Medium |
| C-H (sp²) | Stretch | 3000 - 3100 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |
| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |
| O-H | Bend | 910 - 950 and 1395 - 1440 | Medium, Broad |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.
For 2-Ethylhex-2-enoic acid, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The fragmentation pattern in electron ionization (EI) mass spectrometry can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). youtube.com Another significant fragmentation for carboxylic acids is the McLafferty rearrangement, which can lead to a prominent peak. wikipedia.orgyoutube.com In the case of its saturated analog, 2-ethylhexanoic acid, the base peak in the mass spectrum is often a result of this rearrangement. nist.gov The presence of the double bond in 2-Ethylhex-2-enoic acid would influence the fragmentation pattern, potentially leading to characteristic losses related to the unsaturated system. nih.gov
Table 3: Expected Key Mass Spectral Fragments for 2-Ethylhex-2-enoic acid Note: m/z = mass-to-charge ratio
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 142 |
| [M-OH]⁺ | Loss of hydroxyl radical | 125 |
| [M-C₂H₅]⁺ | Loss of ethyl radical | 113 |
| [M-COOH]⁺ | Loss of carboxyl group | 97 |
| McLafferty Rearrangement Product | Rearrangement and cleavage | Varies |
X-ray Diffraction and Crystallography for Solid-State Structures of Derivatives
X-ray Diffraction (XRD) and single-crystal X-ray crystallography are indispensable techniques for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. For derivatives of 2-ethylhex-2-enoic acid, particularly its metal salts and complexes, these methods provide critical insights into coordination modes, molecular packing, and intermolecular interactions, which govern the material's bulk properties.
While a detailed crystal structure for 2-ethylhex-2-enoic acid itself is not prominently available in crystallographic databases, extensive studies on analogous α,β-unsaturated carboxylic acids provide a strong predictive framework for its solid-state behavior. Research on homologous compounds, such as (E)-non-2-enoic acid, (E)-hex-2-enoic acid, and (E)-pent-2-enoic acid, consistently reveals the formation of centrosymmetric dimers in the crystal lattice. mdpi.comresearchgate.netnih.gov These dimers are stabilized by a pair of strong O–H∙∙∙O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. mdpi.comresearchgate.netnih.gov This recurring structural motif is a characteristic feature of simple carboxylic acids in the solid state.
The derivatives of 2-ethylhexanoic acid (the saturated analogue), known as 2-ethylhexanoates, have been widely studied. These compounds, often referred to as metal salts, are more accurately described as charge-neutral coordination complexes. wikipedia.org Their structures are generally analogous to the corresponding metal acetates. wikipedia.org These metal-organic precursors are soluble in nonpolar solvents and find applications as catalysts and "oil drying agents" in various industries. wikipedia.orgresearchgate.net The lipophilic nature of the 2-ethylhexyl group imparts high solubility in organic media. wikipedia.org
Crystallographic analysis of complex organic derivatives incorporating related structural backbones has also been performed. For instance, the crystal structure of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, a complex heterocyclic derivative, was determined using X-ray powder diffraction (XRPD) data, revealing a monoclinic crystal system. researchgate.net
The table below summarizes crystallographic data for several α,β-unsaturated carboxylic acids, which serve as structural analogues to 2-ethylhex-2-enoic acid.
Table 1: Crystallographic Data for Analogous Unsaturated Carboxylic Acids
| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Volume (ų) |
|---|---|---|---|---|
| (E)-non-2-enoic acid | Monoclinic | P2₁/c | a = 10.6473 Å, b = 5.2855 Å, c = 17.0313 Å; β = 106.0985° | 920.87 |
| (E)-dec-2-enoic acid | Triclinic | P-1 | a = 4.1405 Å, b = 15.2839 Å, c = 17.7089 Å; α = 68.3291°, β = 83.3850°, γ = 85.0779° | 1033.39 |
| (E)-pent-2-enoic acid | Triclinic | P1 | a = 6.7336 Å, b = 6.7821 Å, c = 7.2349 Å; α = 67.743°, β = 75.518°, γ = 64.401° | 274.29 |
| (E)-hex-2-enoic acid | Monoclinic | P2₁/c | N/A | N/A |
Data sourced from references mdpi.comresearchgate.netnih.gov.
Advanced Rheological and Thermal Analysis of Polymeric Materials
The incorporation of 2-ethylhex-2-enoic acid or its ester derivatives into polymer chains significantly influences the material's flow behavior (rheology) and thermal stability. Advanced analytical techniques are crucial for characterizing these properties, which are vital for optimizing processing conditions and predicting end-use performance. nih.gov
Rheological Analysis: Rheological measurements on polymer melts provide profound insights into their molecular structure, including molar mass, molar mass distribution, and the degree of long-chain branching. nih.gov For polymers derived from or containing 2-ethylhex-2-enoate moieties, techniques such as capillary and rotational viscometry are employed to measure viscosity across a range of shear rates and temperatures. mdpi.com Dynamic Mechanical Analysis (DMA) is another powerful tool that probes the viscoelastic properties of these materials. unt.edu By applying an oscillating force, DMA can determine the storage modulus (G'), representing elastic behavior, and the loss modulus (G''), representing viscous behavior. The crossover point of G' and G'' is often defined as the melting point or gel point, providing critical information about the material's transition from a solid-like to a liquid-like state. researchgate.netrsc.org For complex polymer systems like block copolymers, the failure of the time-temperature superposition principle can indicate the presence of multiple relaxation processes, suggesting microphase separation or complex structural dynamics. mdpi.com
Thermal Analysis: Thermal analysis techniques are essential for evaluating the stability, degradation kinetics, and phase transitions of polymeric materials.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the degradation temperatures and study the kinetics of decomposition. A study on Poly(2-ethyl hexyl acrylate) (Poly(2-EHA)), a polymer based on a related ester, investigated its thermal degradation under an inert atmosphere at various heating rates. nih.gov The analysis revealed that the thermal degradation occurs in a single step corresponding to the decomposition of the carbon skeleton. nih.gov Using integral isoconversional models (Flynn-Wall-Ozawa, Tang, and Kissinger-Akahira-Sunose), the activation energy (Eα) for the degradation process was determined at different conversion rates (α), as detailed in the table below. nih.gov The activation energy was found to increase with the conversion rate, indicating a complex degradation mechanism. nih.gov
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). unt.edu For thermoplastic polyurethanes based on poly(2-methoxyethyl acrylate), DSC analysis is a key method to determine these thermal transitions, which define the material's service temperature range. researchgate.netrsc.org
The following table presents the activation energies for the thermal degradation of Poly(2-EHA) as a function of the conversion rate, calculated using three different kinetic models.
Table 2: Activation Energy (Eα) of Thermal Degradation for Poly(2-EHA)
| Conversion Rate (α) | Tang Model (kJ/mol) | FWO Model (kJ/mol) | KAS Model (kJ/mol) |
|---|---|---|---|
| 0.1 | 80 | 80 | 80 |
| 0.2 | 120 | 120 | 125 |
| 0.3 | 130 | 130 | 140 |
| 0.4 | 140 | 140 | 150 |
| 0.5 | 145 | 145 | 160 |
| 0.6 | 150 | 150 | 170 |
| 0.7 | 160 | 160 | 185 |
| 0.8 | 165 | 165 | 200 |
| 0.9 | 170 | 170 | 220 |
Data sourced from reference nih.gov.
Environmental and Ecological Fate Investigations Mechanistic Focus
Abiotic Transformation Pathways
Abiotic degradation processes, occurring without the intervention of living organisms, play a crucial role in the environmental breakdown of organic compounds. For 2-Ethylhex-2-enoic acid, photolytic and hydrolytic pathways are the primary abiotic transformation routes.
Photolytic Degradation Mechanisms
The photochemical behavior of α,β-unsaturated carbonyl compounds, such as 2-Ethylhex-2-enoic acid, is influenced by the absorption of light, which can lead to various reactions. The presence of a chromophore, in this case, the conjugated system of the double bond and the carboxylic acid group, allows the molecule to absorb light, potentially leading to its degradation. nih.gov The photophysical properties of such compounds can be significantly affected by environmental factors. acs.org
Hydrolytic Stability and Kinetics in Aquatic Environments
Hydrolysis is a key abiotic degradation pathway for many organic chemicals in aquatic environments. The rate of hydrolysis is dependent on pH, temperature, and the chemical structure of the compound. viu.ca For esters, hydrolysis can be catalyzed by both acids and bases. youtube.comyoutube.com While 2-Ethylhex-2-enoic acid is a carboxylic acid and not an ester, its potential to form esters in the environment makes the study of ester hydrolysis relevant.
Table 1: General Hydrolysis Mechanisms and Influencing Factors
| Mechanism | Description | Key Influencing Factors |
| Acid-Catalyzed | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. youtube.com | Low pH |
| Neutral | Direct nucleophilic attack of water on the carbonyl carbon. Generally slow for esters. | Temperature |
| Base-Catalyzed | Nucleophilic attack by hydroxide (B78521) ions on the carbonyl carbon, which is a stronger nucleophile than water. youtube.com | High pH |
Biotic Transformation Pathways
Biotic transformations, mediated by living organisms such as plants and microorganisms, are fundamental to the environmental degradation of organic compounds. These processes often involve specific enzymatic pathways.
Plant Metabolism and Conjugation Pathways (e.g., glucose conjugation in Hordeum vulgare)
Plants can take up and metabolize a variety of organic compounds from their environment. A common metabolic pathway for xenobiotics, including carboxylic acids, is conjugation with endogenous molecules like glucose. unl.edu This process, known as glucose conjugation, increases the water solubility of the compound, facilitating its transport and storage within the plant. unl.edu
In barley (Hordeum vulgare), it is plausible that 2-Ethylhex-2-enoic acid, upon absorption, could undergo conjugation with glucose. unl.edu This reaction would be catalyzed by UDP-glucosyltransferases, enzymes known to have broad substrate specificity for xenobiotics. unl.edu The resulting glucose ester would be a more polar and less mobile metabolite. While direct studies on 2-Ethylhex-2-enoic acid in Hordeum vulgare are limited, the general principles of xenobiotic metabolism in plants suggest this as a likely transformation pathway. wikipedia.orgmdpi.com
Microbial Degradation Mechanisms and Novel Biotransformations (e.g., fungal pathways for related compounds)
Microorganisms, particularly fungi and bacteria, possess a vast array of metabolic pathways for the degradation of organic compounds. Fungi are known to metabolize branched-chain amino acids, which share structural similarities with branched-chain fatty acids like 2-Ethylhex-2-enoic acid. nih.govnih.govresearchgate.netresearchgate.net
The degradation of 2-Ethylhex-2-enoic acid by fungi could proceed through pathways analogous to fatty acid metabolism, such as β-oxidation. However, the presence of the double bond and the ethyl branch may necessitate specific enzymatic machinery. Studies on related compounds have shown that fungal metabolism can lead to the formation of various intermediates. The biotransformation of natural compounds by fungal enzymes often involves oxidation reactions. uowasit.edu.iq
Enzymatic Systems Involved in Biodegradation (e.g., esterases, laccases)
Specific enzymes play a critical role in the biotic transformation of 2-Ethylhex-2-enoic acid.
Esterases: These enzymes catalyze the hydrolysis of ester bonds. wikipedia.orgnih.gov If 2-Ethylhex-2-enoic acid forms esters in the environment or within organisms, esterases would be crucial for their breakdown, releasing the parent acid. nih.gov Carboxylesterases are widely distributed in nature and are involved in the metabolism of a broad range of xenobiotics. wikipedia.org
Laccases: These copper-containing oxidoreductases have a broad substrate specificity and can oxidize a variety of phenolic and non-phenolic compounds. nih.govresearchgate.net Laccases, particularly from fungi, are of interest for their potential to degrade environmental pollutants. lidsen.com They can mediate the oxidation of unsaturated compounds, potentially leading to polymerization or the formation of other transformation products. uowasit.edu.iqresearchgate.net The reactivity of laccases depends on the redox potential of both the enzyme and the substrate. nih.gov
Table 2: Key Enzymes in the Biotransformation of 2-Ethylhex-2-enoic Acid and Related Compounds
| Enzyme | Function | Potential Role in 2-Ethylhex-2-enoic Acid Degradation |
| Esterases | Catalyze the hydrolysis of ester linkages. wikipedia.orgnih.gov | Hydrolysis of any environmental or biological esters of 2-Ethylhex-2-enoic acid. |
| Laccases | Catalyze the one-electron oxidation of a wide range of substrates. nih.gov | Oxidation of the 2-Ethylhex-2-enoic acid molecule, potentially at the double bond or other sites. lidsen.com |
| UDP-Glucosyltransferases | Catalyze the transfer of glucose from UDP-glucose to a substrate. unl.edu | Conjugation of 2-Ethylhex-2-enoic acid with glucose in plants like Hordeum vulgare. |
Environmental Partitioning and Transport Mechanisms in Various Compartments (soil, water, air)
The environmental distribution of 2-Ethylhex-2-enoic acid is governed by its physicochemical properties, which dictate its partitioning and transport across soil, water, and air. While specific experimental data for 2-Ethylhex-2-enoic acid is limited, its behavior can be inferred from its structural characteristics as a branched, unsaturated carboxylic acid and by comparison with the closely related saturated compound, 2-ethylhexanoic acid.
Soil:
The mobility of 2-Ethylhex-2-enoic acid in the soil is primarily influenced by its acidity and lipophilicity. As a carboxylic acid, its dissociation constant (pKa) is a critical parameter. Carboxylic acids typically have pKa values in the range of 4-5 indiana.edu. At environmentally relevant pH values (typically 5 to 9), 2-Ethylhex-2-enoic acid is expected to exist predominantly in its anionic (carboxylate) form. This high degree of ionization generally leads to lower adsorption to soil organic matter and clay surfaces, which are often negatively charged, resulting in increased mobility in the soil column and a higher potential to leach into groundwater.
Water:
In aquatic systems, 2-Ethylhex-2-enoic acid is expected to be highly soluble due to its carboxylic acid functional group. The water solubility of the related 2-ethylhexanoic acid is reported to be 2000 mg/L at 20°C thegoodscentscompany.com. The presence of the double bond in 2-Ethylhex-2-enoic acid may slightly alter its solubility, but it is anticipated to remain readily soluble in water.
Once dissolved, its transport is governed by water currents and advection-dispersion processes. Volatilization from water surfaces is another potential transport mechanism. The Henry's Law Constant (HLC) provides a measure of the partitioning between water and air. For 2-ethylhexanoic acid, the HLC is estimated to be low, indicating that volatilization from water is not a significant transport pathway ladwp.com. Given the structural similarities, 2-Ethylhex-2-enoic acid is also expected to have a low HLC and therefore, a low tendency to volatilize from aquatic environments.
Abiotic degradation processes such as hydrolysis and photolysis can also influence its fate in water. As an α,β-unsaturated carboxylic acid, it may be susceptible to hydrolysis, although specific rate data are not available ladwp.comcdnsciencepub.com. Photolysis, or degradation by sunlight, particularly in the presence of photosensitizing substances in natural waters, could also contribute to its transformation copernicus.orgnih.govnih.gov.
Air:
The transport of 2-Ethylhex-2-enoic acid into the atmosphere is largely dependent on its vapor pressure. The vapor pressure of 2-ethylhexanoic acid is 0.03 mmHg at 20°C, suggesting a low volatility thegoodscentscompany.com. 2-Ethylhex-2-enoic acid is expected to have a similarly low vapor pressure, limiting its direct emission and long-range transport in the gas phase. However, it could potentially be transported in the atmosphere adsorbed to particulate matter.
Once in the atmosphere, its persistence will be determined by reactions with photochemically generated radicals, primarily the hydroxyl radical (•OH). The double bond in 2-Ethylhex-2-enoic acid would make it more susceptible to reaction with ozone and other atmospheric oxidants compared to its saturated counterpart.
The following table summarizes the estimated environmental partitioning behavior of 2-Ethylhex-2-enoic acid based on the properties of analogous compounds.
| Property | Value (for 2-Ethylhexanoic Acid) | Implication for 2-Ethylhex-2-enoic Acid in Environmental Compartments |
| Water Solubility | 2000 mg/L @ 20°C thegoodscentscompany.com | Water: High solubility, leading to significant presence and transport in aquatic systems. |
| log Kow | 2.64 thegoodscentscompany.com | Soil: Moderate lipophilicity in its neutral form, but dissociation at typical environmental pH will reduce sorption and increase mobility. |
| Vapor Pressure | 0.03 mmHg @ 20°C thegoodscentscompany.com | Air: Low volatility, limiting direct partitioning to the atmosphere. Transport may occur via aerosols. |
| Henry's Law Constant | Low (estimated) | Water/Air: Low tendency to volatilize from water to air. |
| pKa | ~4-5 (typical for carboxylic acids) indiana.edu | Soil/Water: Predominantly in anionic form, increasing water solubility and mobility, and decreasing soil adsorption. |
Metabolite Identification and Elucidation of Degradation Products
The degradation of 2-Ethylhex-2-enoic acid in the environment is expected to proceed through both biotic and abiotic pathways, leading to the formation of various metabolites and degradation products. While specific studies on this compound are scarce, insights can be drawn from the known metabolic pathways of structurally related molecules.
Biodegradation:
Microbial degradation is anticipated to be a primary mechanism for the breakdown of 2-Ethylhex-2-enoic acid in soil and water. The degradation pathway is likely to be initiated by transformations at the double bond and the carboxylic acid group.
A probable initial step is the saturation of the double bond, converting 2-Ethylhex-2-enoic acid to 2-ethylhexanoic acid. This reaction is a common microbial strategy for the metabolism of unsaturated fatty acids. Subsequently, 2-ethylhexanoic acid can undergo further degradation.
The biodegradation of 2-ethylhexanoic acid itself is known to be initiated by many microorganisms that are also capable of oxidizing it from 2-ethylhexanol nih.gov. The degradation of branched-chain fatty acids like 2-ethylhexanoic acid typically proceeds via β-oxidation. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production.
However, the ethyl branch at the α-position presents a steric hindrance to the standard β-oxidation pathway. Therefore, alternative metabolic routes may be employed by microorganisms. These can include ω-oxidation, leading to the formation of dicarboxylic acids, or other oxidative pathways that can handle the branched structure.
Based on these general principles, the following hypothetical biodegradation pathway for 2-Ethylhex-2-enoic acid can be proposed:
Saturation of the double bond: 2-Ethylhex-2-enoic acid is reduced to 2-ethylhexanoic acid.
Activation: 2-ethylhexanoic acid is converted to its coenzyme A (CoA) thioester, 2-ethylhexanoyl-CoA.
Oxidation: The degradation of the branched acyl-CoA can then proceed through modified β-oxidation or other oxidative pathways, leading to the formation of smaller chain carboxylic acids, and ultimately, carbon dioxide and water.
Potential intermediate metabolites could include:
2-Ethylhexanoic acid
Hydroxy-2-ethylhexanoic acid isomers
Keto-2-ethylhexanoic acid isomers
Shorter-chain branched carboxylic acids
The complete mineralization to CO2 and water is the ultimate fate of the organic carbon in this compound under aerobic conditions.
Abiotic Degradation:
In addition to biodegradation, 2-Ethylhex-2-enoic acid can be subject to abiotic degradation processes, particularly in the atmosphere and sunlit surface waters.
Photolysis: The double bond in 2-Ethylhex-2-enoic acid makes it susceptible to direct photolysis by absorbing UV radiation, although the environmental significance of this process depends on the absorption spectrum of the molecule. More importantly, indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH), is likely to be a significant degradation pathway in both the atmosphere and aquatic environments copernicus.orgnih.govnih.gov. The reaction of •OH with the double bond would lead to the formation of various oxygenated products.
Oxidation: In the atmosphere, reaction with ozone (O3) can also be an important degradation mechanism for unsaturated compounds, leading to the cleavage of the double bond and the formation of aldehydes and carboxylic acids.
Potential abiotic degradation products could include:
Hexanal
2-Oxooctanoic acid
Smaller carboxylic acids (e.g., butyric acid, acetic acid)
Carbon dioxide
The following table provides a summary of potential degradation products of 2-Ethylhex-2-enoic acid.
| Degradation Pathway | Potential Intermediate Metabolites / Degradation Products |
| Biodegradation | 2-Ethylhexanoic acid, 2-ethylhexanoyl-CoA, Hydroxylated and ketonic derivatives, Shorter-chain branched carboxylic acids |
| Abiotic Degradation (Photolysis/Oxidation) | Hexanal, 2-Oxooctanoic acid, Butyric acid, Acetic acid, Carbon dioxide |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the fundamental electronic properties of a molecule. These methods can predict a wide range of characteristics, from the distribution of electrons to the energies of different molecular states.
Electronic Structure and Molecular Orbital Analysis
Analysis of the electronic structure provides a foundational understanding of a molecule's reactivity and properties. For α,β-unsaturated carboxylic acids similar to 2-ethylhex-2-enoic acid, computational methods like Density Functional Theory (DFT) are frequently used to determine the energies and shapes of molecular orbitals. dergipark.org.tr The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com For instance, a smaller gap suggests that the molecule is more readily polarizable and reactive. In a hypothetical study of 2-ethylhex-2-enoic acid, one would expect the HOMO to be localized primarily on the carbon-carbon double bond and the carboxyl group, as these are the most electron-rich regions. Conversely, the LUMO would likely be distributed over the same conjugated system, indicating the sites susceptible to nucleophilic attack.
Table 1: Hypothetical Molecular Orbital Properties of 2-Ethylhex-2-enoic Acid
| Property | Predicted Value (Arbitrary Units) | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy empty orbital, available to accept electrons. |
Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.
Reaction Pathway Prediction and Transition State Analysis
Quantum chemical calculations are invaluable for mapping out potential reaction pathways and identifying the associated transition states. researchgate.net This allows for the prediction of reaction kinetics and mechanisms. For 2-ethylhex-2-enoic acid, theoretical studies could investigate reactions such as electrophilic additions to the double bond, nucleophilic attacks on the carbonyl carbon, or cycloaddition reactions. By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, the structure of which provides critical insights into the reaction mechanism. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Such studies would be crucial for understanding its synthesis, degradation, and potential biological activity.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)
Theoretical calculations can accurately predict various spectroscopic properties, which can aid in the interpretation of experimental data. For example, DFT calculations can be used to compute the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies of 2-ethylhex-2-enoic acid. dergipark.org.tr The calculated spectra can be compared with experimental spectra to confirm the molecular structure and assign specific spectral features to the corresponding atoms or functional groups. For instance, the characteristic C=O stretching frequency in the IR spectrum and the chemical shifts of the vinylic protons in the ¹H NMR spectrum could be precisely predicted. Such predictions are particularly useful for distinguishing between different isomers or conformers of a molecule. dergipark.org.tr
Table 2: Predicted Spectroscopic Data for 2-Ethylhex-2-enoic Acid (Illustrative)
| Spectroscopy Type | Feature | Predicted Value |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | ~172 ppm |
| ¹H NMR | Vinylic Proton (-CH=) | ~7.0 ppm |
Note: These are typical values for similar compounds and would be refined by specific calculations for 2-ethylhex-2-enoic acid.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are often performed on single, static molecules (in the gas phase or with implicit solvent models), molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. chemrxiv.orgmdpi.com An MD simulation of 2-ethylhex-2-enoic acid would involve calculating the forces between atoms and using these forces to predict their motions. This allows for the exploration of the molecule's conformational landscape, identifying the most stable arrangements of its flexible ethyl and butyl groups. researchgate.netnih.gov Furthermore, by simulating the molecule in the presence of solvent molecules or other solutes, MD can reveal detailed information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of two molecules to form dimers. mdpi.com This is crucial for understanding its physical properties like boiling point and solubility, as well as its behavior in biological systems.
Density Functional Theory (DFT) Studies of Reactivity and Selectivity
DFT is a widely used computational method that can provide deep insights into the reactivity and selectivity of chemical reactions. researchgate.netmdpi.com By calculating various electronic descriptors based on the electron density, DFT can predict where a molecule is most likely to react and what kind of reactions it will undergo. chemrxiv.org For 2-ethylhex-2-enoic acid, DFT studies could calculate reactivity indices such as the Fukui function, which identifies the most electrophilic and nucleophilic sites within the molecule. mdpi.com This would allow for the prediction of regioselectivity in reactions like Michael additions. Furthermore, DFT can be used to compare the energies of different reaction pathways, thereby predicting the selectivity for the formation of one product over another. These insights are fundamental for controlling chemical reactions involving 2-ethylhex-2-enoic acid in industrial applications.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical reactivity or environmental fate)
Cheminformatics and QSAR modeling are computational approaches that use statistical methods to correlate the chemical structure of a molecule with its properties or activities. ecetoc.orgmedscape.com In the context of 2-ethylhex-2-enoic acid, QSAR models could be developed to predict its chemical reactivity or environmental fate based on a set of calculated molecular descriptors. researchgate.netosti.gov For example, a QSAR model could predict the rate of its biodegradation by correlating it with descriptors such as its octanol-water partition coefficient (logP), molecular weight, and various electronic parameters. researchgate.netosti.gov These models are built using data from a large set of known chemicals and can then be used to estimate the properties of new or untested compounds like 2-ethylhex-2-enoic acid. This is particularly valuable for assessing the potential environmental impact of chemicals in a rapid and cost-effective manner. ecetoc.org
Industrial and Process Chemistry Applications Non Clinical
Role as a Versatile Chemical Intermediate in Organic Synthesis
2-Ethylhex-2-enoic acid serves as a crucial intermediate in organic synthesis. evitachem.com Its structure, featuring a carboxylic acid group and a double bond, allows it to participate in a variety of chemical reactions to produce more complex molecules. evitachem.com This versatility makes it a fundamental building block in the chemical industry for creating a diverse array of products. atamankimya.com
The applications of its derivatives are extensive. For instance, it is a precursor in the synthesis of various esters and metal salts which have widespread use. atamanchemicals.com The reactivity of its double bond also allows for addition reactions, further expanding its synthetic utility. jamorin.com
Applications in Polymer Science and Engineering
In the realm of polymer science and engineering, 2-ethylhex-2-enoic acid and its derivatives play a significant role in creating and modifying polymers with specific, desirable properties. gatech.edu
Monomer for Specialty Acrylate (B77674) Polymers and Copolymers
While 2-ethylhexyl acrylate is more commonly cited as a direct monomer, the underlying 2-ethylhexanoic structure is key. atamanchemicals.com 2-Ethylhexyl acrylate, an ester of acrylic acid, is a critical monomer used in the synthesis of various polymers. jamorin.comatamanchemicals.com It is used to create copolymers with a range of other monomers, including other acrylates, vinyl acetate (B1210297), and styrene (B11656), to tailor the properties of the final polymer. atamanchemicals.com These polymers are utilized in pressure-sensitive adhesives, paints, and coatings. jamorin.comatamanchemicals.com The inclusion of the 2-ethylhexyl group imparts properties like flexibility and hydrophobicity to the polymer. jamorin.com
Modifiers for Resin and Coating Formulations
2-Ethylhexanoic acid is employed to modify alkyd resins, which are used in stoving enamels and two-component paints. ulprospector.com This modification can improve properties such as resistance to yellowing. atamankimya.com Epoxy resins, which are known for their strength but also their brittleness, can be modified to improve their flexibility and impact resistance. researchgate.net For instance, epoxy-functionalized poly(2-ethylhexylacrylate) has been synthesized and used as a modifier for epoxy resins to enhance their adhesive and impact properties. researchgate.net
Utilization in Advanced Lubricant Technologies
2-Ethylhexanoic acid is a key component in the formulation of advanced lubricants. atamanchemicals.com Its esters, particularly polyol esters, are used as synthetic lubricant base oils. atamankimya.com These synthetic lubricants are valued for their performance in demanding applications, including engine oils and metalworking fluids. atamanchemicals.com
Table 1: Applications of 2-Ethylhexanoic Acid Derivatives in Lubricants
| Derivative Type | Specific Compound Example | Function in Lubricant | Application Area |
|---|---|---|---|
| Polyol Esters | Esters of 2-EHA | Synthetic base oil | Engine oils, industrial lubricants atamankimya.comatamanchemicals.com |
| Metal Salts | Metal salts of 2-EHA | Additive | Industrial lubricant applications atamanchemicals.com |
Applications in Adhesives and Sealants
The derivatives of 2-ethylhexanoic acid are integral to the formulation of adhesives and sealants. atamankimya.comatamanchemicals.com Notably, 2-ethylhexyl acrylate is a primary monomer in the production of acrylate-based pressure-sensitive adhesives. atamanchemicals.com These adhesives are used in a wide variety of applications due to their ability to form a bond with just the application of pressure.
The typical composition of a general-purpose adhesive tape can include a significant percentage of 2-ethylhexyl acrylate, often copolymerized with other monomers like vinyl acetate and acrylic acid to achieve the desired adhesive properties. atamanchemicals.com The flexibility and tackiness of the resulting adhesive are influenced by the presence of the 2-ethylhexyl acrylate monomer. atamanchemicals.com
Precursor for Metal Carboxylate Driers in Paint and Ink Industries
2-Ethylhexanoic acid is widely used to produce metal carboxylates, which act as driers (or siccatives) in paints, inks, and coatings. atamanchemicals.comdurachem.com These metal salts, such as those of cobalt, manganese, and zirconium, are soluble in the nonpolar organic solvents typically found in these formulations. atamanchemicals.comatamanchemicals.com
These driers are catalysts that accelerate the oxidative curing process of alkyd-based coatings, allowing the paint or ink to dry more quickly and form a hard, durable film. durachem.comorganometal.eu Cobalt salts are particularly effective as surface driers, while other metal salts can promote through-drying. organometal.eu The choice of the metal and the carboxylic acid, such as 2-ethylhexanoic acid, allows for the fine-tuning of the drying characteristics of the coating. durachem.com
Table 2: Common Metal Carboxylate Driers Derived from 2-Ethylhexanoic Acid
| Metal | Function | Typical Application |
|---|---|---|
| Cobalt | Primary (surface) drier | Paints, inks, coatings atamanchemicals.comorganometal.eu |
| Manganese | Primary (surface and through) drier | Paints, inks, coatings atamanchemicals.comorganometal.eu |
| Zirconium | Through drier | Paints, inks, coatings atamanchemicals.comorganometal.eu |
| Calcium | Auxiliary drier | Paints, inks, coatings organometal.eu |
Based on a comprehensive review of available sources, there is no information regarding the specific industrial applications of 2-Ethylhex-2-enoic acid in the areas requested. The roles as a catalyst, processing aid, and as a component in PVC stabilizers are not documented for this specific compound in the search results.
Extensive research indicates that these applications are well-documented for a different, though similarly named, compound: 2-Ethylhexanoic acid (2-EHA) , which has a different chemical structure and CAS number (149-57-5).
Due to the strict instruction to focus solely on "2-Ethylhex-2-enoic acid," it is not possible to generate content for the requested sections 8.6 and 8.7. Providing information on 2-Ethylhexanoic acid would violate the explicit constraints of the request.
Therefore, the article focusing on the specified industrial applications of "2-Ethylhex-2-enoic acid" cannot be generated as the requested information is not available in the public search results.
Future Research Directions and Emerging Paradigms
Development of Highly Sustainable and Circular Synthetic Routes
The traditional industrial synthesis of 2-Ethylhexanoic acid, a close relative and derivative, relies on petrochemical feedstocks, specifically the hydroformylation of propylene (B89431) to butanal, followed by aldol (B89426) condensation, hydrogenation, and oxidation. mdpi.comnih.gov Future research is intensely focused on shifting this paradigm towards bio-based and circular manufacturing processes.
A primary research thrust involves the utilization of lignocellulosic biomass as a renewable starting material. researchgate.net This biomass can be processed into platform chemicals like butanol and ethanol, which serve as precursors for the synthesis of 2-ethylhexenal, the direct precursor to 2-ethylhexanoic acid. researchgate.net Research into the Guerbet reaction of bio-derived butanol, for instance, presents a sustainable pathway to C8 alcohols and their subsequent derivatives. Another avenue involves the direct catalytic conversion of biomass-derived feedstocks into key intermediates. researchgate.net These approaches align with the principles of a circular economy by transforming renewable resources into valuable industrial chemicals.
Table 1: Comparison of Conventional and Emerging Sustainable Synthetic Pathways
| Pathway Type | Primary Feedstock | Key Intermediates | Catalytic Steps | Research Focus |
|---|---|---|---|---|
| Conventional | Propylene (Fossil-based) | n-Butyraldehyde, 2-Ethylhexenal, 2-Ethylhexanol | Hydroformylation, Aldol Condensation, Hydrogenation, Oxidation mdpi.comnih.gov | Process optimization, yield improvement |
| Emerging Bio-based | Lignocellulosic Biomass | Glucose, Butanol, Ethanol | Fermentation, Guerbet Reaction, Catalytic Upgrading researchgate.net | Development of robust catalysts, integration of biocatalytic and chemocatalytic steps |
| Green Oxidation | 2-Ethylhexanal (B89479) | Peroxy-acid intermediates | Organocatalysis (e.g., N-hydroxyphthalimide) with O₂/air mdpi.comnih.gov | Replacing harsh oxidants, mild reaction conditions, high selectivity mdpi.com |
Exploration of Undiscovered Reactivity under Extreme Conditions
The reactivity of 2-Ethylhex-2-enoic acid and its precursors under standard industrial conditions, such as hydrogenation at elevated temperatures (40-350°C) and pressures (1-300 bar), is well-established. google.com However, a significant frontier for research lies in exploring its chemical transformations under extreme and unconventional conditions. Such investigations could unlock novel reaction pathways and lead to the synthesis of unique molecular architectures.
Future studies may focus on:
High-Pressure Chemistry : Beyond standard hydrogenation, investigating reactions under ultra-high pressures could alter electronic structures and transition states, potentially favoring otherwise inaccessible cycloaddition or polymerization pathways. The use of high-pressure carbon dioxide has been explored for synthesizing related esters.
Pyrolysis : The thermal decomposition of α,β-unsaturated carboxylic acids via pyrolysis is a known but complex process. stackexchange.com Further research could aim to control these high-temperature reactions to selectively produce valuable smaller olefins or to understand char formation mechanisms for waste valorization.
Sonochemistry and Microwave-Assisted Synthesis : The application of ultrasonic or microwave irradiation can accelerate reaction rates and induce chemistry not seen under conventional heating. These techniques could be applied to esterification, amidation, or polymerization of 2-Ethylhex-2-enoic acid, potentially leading to more efficient and selective syntheses.
Design of Advanced Functional Materials Based on 2-Ethylhex-2-enoic Acid Frameworks
The derivatives of 2-Ethylhex-2-enoic acid are already used in various materials, including as plasticizers, lubricants, and PVC stabilizers. mdpi.com The presence of both a reactive carboxylic acid group and a conjugated double bond in a branched structure makes it an ideal building block for advanced functional materials.
Emerging research directions include:
Novel Polymers and Copolymers : The double bond can participate in free-radical or controlled polymerization reactions. Future work could focus on synthesizing polymers with the 2-ethylhexenoate moiety as a side chain, which could confer specific properties like hydrophobicity, thermal stability, or tailored reactivity. Its use as a monomer for amorphous maleimide-functional polymers has been explored. rsc.org
Advanced Coatings and Adhesives : Alkyd resins derived from this acid show improved resistance to yellowing. mdpi.com Further research could explore its incorporation into other resin systems, such as epoxies or polyurethanes, to create high-performance coatings with enhanced durability, flexibility, or adhesive properties. neurips.cc
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The carboxylate group readily coordinates with metal ions to form metal ethylhexanoates, which are used as catalysts and driers. mdpi.com A futuristic approach would be to use 2-Ethylhex-2-enoic acid as an organic linker to design new MOFs or coordination polymers. The branched, flexible nature of the linker could lead to materials with unique porosity, catalytic activity, or sensing capabilities.
Table 2: Functional Materials Derived from 2-Ethylhex-2-enoic Acid
| Material Class | Derivative Type | Application | Future Research Potential |
|---|---|---|---|
| Polymers | Poly(ethylhexenoate) | Plastics, Elastomers | Development of biodegradable or self-healing polymers. |
| Coatings | Alkyd Resins, Epoxy Curing Agents neurips.cc | Paints, Varnishes mdpi.com | Creating anti-corrosion, anti-fouling, or smart (stimuli-responsive) coatings. |
| Lubricants | Polyol Esters | Synthetic Lubricants, Automotive Coolants mdpi.com | Formulating high-performance, biodegradable lubricants for specialized applications. |
| Coordination Complexes | Metal Ethylhexanoates | PVC Stabilizers, Polymerization Catalysts mdpi.com | Designing novel catalysts or functional linkers for MOFs. |
Integration with Biocatalysis and Metabolic Engineering for Novel Production Pathways
Biotechnology offers a powerful and sustainable alternative for producing 2-Ethylhex-2-enoic acid and its precursors. Research is moving beyond single-enzyme reactions towards whole-cell biocatalysis and the engineering of complex metabolic pathways.
Key emerging paradigms are:
Engineered Microbial Factories : Strains of Escherichia coli and Saccharomyces cerevisiae are being metabolically engineered to produce C4-C8 carboxylic acids from simple sugars like glucose. nih.govfrontiersin.orgmdpi.com This involves hijacking and reversing the native fatty acid β-oxidation pathway. mdpi.com Future work will focus on improving titers and yields by overcoming challenges like product toxicity and membrane stress. nih.govfrontiersin.org
Enzymatic Synthesis : Specific enzymes are being studied for key reaction steps. For example, Cytochrome P450cam has been shown to stereoselectively oxidize 2-ethylhexanol to 2-ethylhexanoic acid, offering a route to enantiomerically pure products. nih.govacs.org Carboxylic acid reductases (CARs) are also being employed for the biocatalytic reduction of α,β-unsaturated carboxylic acids. rsc.org
Co-culture Fermentation : A novel approach involves the co-cultivation of different microbial species to induce the production of novel metabolites. The co-culture of marine-derived fungal strains, such as Penicillium sp. and Trichoderma sp., has been shown to produce new polyketides, including (Z)-2-ethylhex-2-enedioic acid, a related dicarboxylic acid. mdpi.comresearchgate.netresearchgate.netnih.gov This suggests that microbial interactions could be harnessed to unlock cryptic biosynthetic gene clusters and create entirely new molecules based on this chemical scaffold.
Data-Driven Discovery and Machine Learning Applications in Reaction Prediction
The complexity of chemical synthesis and biocatalysis necessitates the use of advanced computational tools. Data-driven approaches and machine learning (ML) are poised to revolutionize how research on 2-Ethylhex-2-enoic acid is conducted.
Future applications include:
Reaction Pathway Prediction : ML models, including graph neural networks, are being trained on vast datasets of known chemical reactions to predict the outcomes of new reactant combinations. rsc.orgresearchgate.netmit.edu Such models could be applied to predict the products of 2-Ethylhex-2-enoic acid under various conditions or to identify optimal catalysts and reagents for its synthesis, such as in the key aldol condensation and oxidation steps. rsc.orgmit.edu
Catalyst and Enzyme Design : Computational modeling is already used to understand solvent effects and reaction mechanisms in the oxidation of 2-ethylhexanal. frontiersin.orgnih.govfrontiersin.org Machine learning can accelerate this process by screening thousands of potential catalysts (chemical or biological) in silico to identify candidates with the highest predicted activity and selectivity. This could be used to design better P450 enzymes or organocatalysts for its synthesis. nih.gov
Process Optimization : Simulation and modeling of reactor dynamics, such as in the hydrogenation of 2-ethyl-hexenal, provide crucial insights for process control. researchgate.net ML algorithms can analyze real-time sensor data from reactors to dynamically optimize parameters like temperature, pressure, and flow rates, maximizing yield and minimizing byproduct formation.
Interdisciplinary Studies at the Interface of Chemistry, Materials Science, and Environmental Engineering
The future of 2-Ethylhex-2-enoic acid research is inherently interdisciplinary, requiring collaboration between chemists, materials scientists, biologists, and engineers.
Chemistry and Materials Science : The synthesis of novel monomers (chemistry) is the first step toward creating advanced polymers and composites with tailored properties (materials science). googleapis.com For example, chemists could functionalize the acid, and materials scientists could then polymerize these new monomers to create biodegradable plastics or advanced adhesives.
Chemistry and Environmental Engineering : Developing green synthetic routes from biomass (chemistry) directly addresses goals in sustainable industrial processing (environmental engineering). researchgate.net Furthermore, understanding the compound's environmental fate, such as its potential for bioaccumulation or degradation, is a critical area of research. Studies on the stereoselective teratogenic activity of its saturated analogue, 2-ethylhexanoic acid, highlight the need for environmentally benign designs and processes. nih.gov
Materials and Environmental Science : The development of materials like corrosion inhibitors or biodegradable lubricants from 2-Ethylhex-2-enoic acid represents a direct link between materials innovation and environmental solutions. mdpi.com Interdisciplinary conferences are increasingly focusing on these intersections, bringing together experts to solve complex challenges in environment, health, and materials. researchgate.net
Q & A
Q. What are the recommended laboratory methods for synthesizing 2-Ethylhex-2-enoic acid?
- Methodological Answer : Synthesis typically involves oxidation of 2-ethylhex-2-enol using catalysts like potassium permanganate (KMnO₄) or Jones reagent. For small-scale reactions, refluxing the alcohol with KMnO₄ in acidic conditions (e.g., H₂SO₄) at 60–80°C for 6–8 hours is effective. Post-reaction, the product is purified via fractional distillation or column chromatography. Yield optimization requires monitoring reaction progress using thin-layer chromatography (TLC) with a polar solvent system (e.g., ethyl acetate/hexane 3:7). Structural confirmation is done via (δ ~5.8 ppm for the α,β-unsaturated proton) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers validate the purity and structural identity of synthesized 2-Ethylhex-2-enoic acid?
- Methodological Answer : Combine multiple analytical techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight (MW = 144.21 g/mol) and detect impurities.
- NMR Spectroscopy : Compare and spectra with reference data (e.g., PubChem or NIST Chemistry WebBook) for characteristic peaks, such as the vinyl proton (δ 5.6–6.2 ppm) and carboxylic acid carbon (δ ~175 ppm).
- Melting Point Analysis : Compare experimental values (literature range: 15–17°C) to assess purity. Discrepancies >2°C suggest impurities requiring recrystallization .
Advanced Research Questions
Q. How can hydrogen bonding patterns in 2-Ethylhex-2-enoic acid crystals inform molecular aggregation studies?
- Methodological Answer : Use X-ray crystallography to resolve the crystal structure. Employ graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., motifs for dimeric carboxylic acid pairs). Software like SHELXL (for refinement) and Mercury (for visualization) can map intermolecular interactions. Advanced studies may involve comparing experimental data with density functional theory (DFT)-optimized hydrogen bond geometries to assess packing energetics .
Q. What strategies resolve contradictions between experimental and computational data on the compound’s acid dissociation constant (pKa)?
- Methodological Answer :
- Experimental Validation : Use potentiometric titration in non-aqueous solvents (e.g., DMSO) to measure pKa directly, minimizing solvent effects.
- Computational Calibration : Re-run DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models to improve accuracy.
- Statistical Analysis : Apply linear regression to correlate experimental and computational results, identifying outliers due to solvent polarity or conformational flexibility. Cross-reference with NIST Standard Reference Data for validation .
Q. How can researchers design experiments to probe the compound’s reactivity in esterification reactions under varying catalytic conditions?
- Methodological Answer : Use a factorial design to test variables:
- Catalysts : Compare Brønsted acids (H₂SO₄) vs. Lewis acids (FeCl₃).
- Solvents : Polar aprotic (DMF) vs. non-polar (toluene).
- Temperature : 80°C vs. 120°C.
Monitor reaction progress via (disappearance of the α,β-unsaturated proton) and quantify yields using internal standards (e.g., dodecane in GC). Analyze kinetic data with the Arrhenius equation to determine activation energy differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
